Antimycin A3
Description
Historical Context and Discovery of Antimycin A3
The broader Antimycin A complex was first reported in the early 1950s, recognized for its potent antifungal properties. fermentek.comtoku-e.com The specific component, this compound, also known as blastmycin, was first isolated in 1957 from a strain of Streptomyces blastmyceticus found in Japanese soil. drugfuture.com A year later, in 1958, it was further separated from the antimycin complex and its identity as this compound was confirmed in 1959. drugfuture.comtoku-e.combioaustralis.com This discovery was part of a broader effort to identify and characterize antibiotic substances from microbial sources. The initial isolation of the Antimycin A complex dates back to 1949. nih.gov
Natural Occurrence and Microbial Producers of this compound
This compound is a secondary metabolite produced by various species of the bacterial genus Streptomyces. wikipedia.org These bacteria are ubiquitous in diverse environments, and different strains have been identified as producers of antimycins. Originally isolated from Streptomyces blastmyceticus, this compound has since been found to be produced by other Streptomyces species isolated from various ecological niches, including terrestrial soil, mountain soil, and marine environments. toku-e.combioaustralis.commdpi.com For instance, Streptomyces sp. AZ-AR-262 from Egyptian soil and Streptomyces lusitanus from a marine source are also known producers of antimycins. mdpi.com The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. wikipedia.orgwhiterose.ac.uk
Classification and Structural Features of this compound within the Antimycin Complex
The antimycin A complex is comprised of several closely related compounds, with over 40 known members. d-nb.infobeilstein-journals.org The primary components are designated as Antimycin A1, A2, A3, and A4. fermentek.comtoku-e.com The general chemical structure of the antimycin complex consists of a nine-membered dilactone ring core linked via an amide bond to a 3-formamidosalicylic acid moiety. toku-e.comd-nb.info
The variation among the different antimycin A analogues, including this compound, arises from differences in the alkyl and acyl side chains attached to the dilactone ring. fermentek.comtoku-e.com Specifically, this compound is distinguished by its side chains: the R¹ group is a COCH₂CH(CH₃)₂ group, and the R² group is a (CH₂)₂CH₃ (butyl) group. beilstein-journals.org These structural variations influence the physical properties of the molecules. This compound is considered a more polar analogue compared to Antimycin A1 and A2. toku-e.combioaustralis.comagscientific.comcaymanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 522-70-3 |
| Molecular Formula | C₂₆H₃₆N₂O₉ |
| Molecular Weight | 520.57 g/mol |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. |
This table contains data sourced from multiple references. drugfuture.comtoku-e.combioaustralis.comscbt.com
Overview of Research Significance and Broad Biological Activities of this compound
This compound is a compound of significant interest in research due to its potent biological activities, which include antifungal, anthelmintic, insecticidal, antiviral, and antitumor properties. toku-e.combioaustralis.comagscientific.com Its primary and most well-studied mechanism of action is the potent inhibition of cellular respiration. scbt.com
This compound specifically targets the mitochondrial electron transport chain by binding to the Q(inner) site of Complex III (cytochrome bc1 or ubiquinol-cytochrome c oxidoreductase). caymanchem.comglpbio.comescholarship.org This binding event inhibits the oxidation of ubiquinol (B23937) to ubiquinone, thereby disrupting the Q-cycle and halting the flow of electrons. fermentek.comtoku-e.comwikipedia.org This disruption prevents the generation of ATP through oxidative phosphorylation. wikipedia.org Due to this specific inhibitory action, this compound is widely utilized as a bioprobe in studies of mitochondrial respiration. fermentek.com
Beyond its role as a respiratory inhibitor, this compound has been investigated for its potential in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells. scirp.org This activity is linked to its ability to inhibit the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. d-nb.info Interestingly, this inhibition appears to be independent of its effect on the respiratory chain. d-nb.info Research has also explored the development of this compound analogues with potentially enhanced anticancer activity. scirp.orgresearchgate.net
Table 2: Key Research Findings on this compound's Biological Activity
| Research Area | Finding | Reference(s) |
| Mitochondrial Respiration | Potent inhibitor of mitochondrial complex III, binding to the Q(inner) site. IC₅₀ = 38 nM in isolated rat liver mitochondria. | caymanchem.comglpbio.com |
| Enzyme Inhibition | Inhibits ATP-citrate lyase with a Kᵢ value of 60.1 µM. | caymanchem.comglpbio.com |
| Cancer Research | Induces apoptosis in cancer cells, particularly those overexpressing Bcl-2 proteins. | d-nb.infoscirp.org |
| Molecular Binding | Binds to a mutant form of Bcl-2 with a K₋d value of 0.82 µM. | caymanchem.comglpbio.com |
| Photosynthesis Research | Inhibits cyclic electron flow around photosystem I. | frontiersin.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
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| Record name | Antimycin A3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
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| Record name | Antimycin A3 | |
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| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
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| Record name | ANTIMYCIN A3B | |
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| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
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Molecular Mechanisms of Action of Antimycin A3
Direct Inhibition of Mitochondrial Electron Transport Chain by Antimycin A3
This compound exerts its inhibitory effects by directly interacting with a critical component of the mitochondrial electron transport chain, leading to a halt in cellular respiration. chemsrc.comcaymanchem.comwikipedia.org
Specific Binding to the Ubiquinol-Cytochrome c Oxidoreductase (Complex III) at the Q(inner) site
The primary molecular target of this compound is the ubiquinol-cytochrome c oxidoreductase, also known as Complex III or the cytochrome bc1 complex. researchgate.netlibretexts.org This enzyme plays a pivotal role in the electron transport chain, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. acs.org this compound binds with high specificity and potency to the quinone reduction site (Qi site) within Complex III. researchgate.netwikipedia.orgnih.gov This binding site is located near the heme bH component of cytochrome b. nih.gov The high affinity of this compound for the Qi site is demonstrated by its low dissociation constant (KD) of approximately 30 pM. nih.gov
Disruption of Electron Transfer within Cytochrome bc1 Complex
The binding of this compound to the Qi site effectively blocks the transfer of electrons within the cytochrome bc1 complex. researchgate.netresearchgate.net Specifically, it inhibits the oxidation of ubiquinol and the subsequent transfer of electrons to cytochrome c1. researchgate.netscirp.org This disruption interrupts the Q-cycle, a key process in which electrons are transferred from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. wikipedia.orglibretexts.org By blocking the Qi site, this compound prevents the reoxidation of cytochrome b, causing an accumulation of reduced cytochrome b. nih.gov This halt in electron flow through Complex III effectively brings the entire electron transport chain to a standstill. wikipedia.org
Consequences of Complex III Inhibition on Mitochondrial Respiration
The inhibition of Complex III by this compound has profound consequences for mitochondrial respiration. The blockage of electron flow prevents the establishment of a proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. researchgate.netwikipedia.org Consequently, the production of cellular energy in the form of ATP is severely inhibited. wikipedia.org In isolated rat liver mitochondria, this compound has been shown to inhibit mitochondrial respiration with an IC50 of 38 nM. caymanchem.comcaymanchem.com This disruption of the proton motive force and ATP synthesis ultimately leads to a collapse of mitochondrial function. researchgate.net
This compound-Induced Reactive Oxygen Species (ROS) Generation
A significant consequence of the inhibition of Complex III by this compound is the increased production of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net
Mechanisms of ROS Production by this compound in a Mitochondrial Context
The blockage of the electron transport chain at Complex III by this compound leads to an accumulation of electrons upstream. mdpi.com This buildup of reducing equivalents, particularly the semiquinone radical at the Qo site of Complex III, facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) anions (O2•−). mdpi.com Antimycin A can specifically block the Qi site of Complex III, causing electrons to stall on the QH- at the Qo site, which can then react with oxygen to produce ROS. nih.gov The rate of superoxide production in the presence of Antimycin A shows a hyperbolic dependence on the oxygen level. wikipedia.org This enhanced generation of superoxide overwhelms the cell's antioxidant defense mechanisms. wikipedia.org
Cellular Responses to this compound-Mediated Oxidative Stress
The surge in ROS production induced by this compound triggers a state of oxidative stress within the cell. researchgate.net This oxidative stress can damage various cellular components, including lipids, proteins, and DNA. Cells respond to this stress through various mechanisms. For instance, in some cancer cells, the ROS produced due to mitochondrial damage can activate Glycogen (B147801) Synthase Kinase 3 α/β (GSK3α/β), which in turn promotes the degradation of the c-Myc oncoprotein, leading to an inhibition of cell growth. nih.gov However, if the level of oxidative stress is too high, it can overwhelm the cellular defense and repair systems, ultimately leading to programmed cell death, or apoptosis. researchgate.netresearchgate.net Studies have shown that Antimycin A-induced apoptosis is associated with the release of cytochrome c from the mitochondria and the activation of caspases. nih.gov
Table of Research Findings on this compound's Mechanism of Action
| Finding | Organism/System | Method | Key Result |
|---|---|---|---|
| Specific binding to Qi site | Bovine heart mitochondria | Crystallography | Revealed the precise binding pocket of Antimycin A in Complex III. |
| Inhibition of electron transfer | Rat liver mitochondria | Spectrophotometry | Demonstrated the blockage of electron flow from cytochrome b to cytochrome c1. researchgate.net |
| IC50 for respiration inhibition | Isolated rat liver mitochondria | Oxygen consumption measurement | The concentration of this compound required to inhibit mitochondrial respiration by 50% was determined to be 38 nM. caymanchem.comcaymanchem.com |
| Induction of ROS production | Cultured cells | Fluorescence microscopy | Showed a significant increase in mitochondrial superoxide levels upon this compound treatment. |
Table of Compound Names
| Compound Name |
|---|
| Antimycin A |
| This compound |
| ATP |
| Cytochrome b |
| Cytochrome bc1 complex |
| Cytochrome c |
| Cytochrome c1 |
| Glycogen Synthase Kinase 3 α/β |
| Superoxide |
| Ubiquinol |
| Ubiquinol-cytochrome c oxidoreductase |
Interactions of this compound with Anti-Apoptotic Bcl-2 Family Proteins
This compound has been identified as an inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govaacrjournals.org This interaction is a key aspect of its mechanism of action, influencing cell survival and apoptosis. The following subsections delve into the specifics of this molecular engagement.
Binding to Bcl-2 and Bcl-xL Homology Domain 3 (BH3)-Binding Hydrophobic Groove
Computational modeling and molecular docking studies have predicted that this compound interacts with the hydrophobic surface groove of anti-apoptotic Bcl-2 proteins, the same site that binds pro-apoptotic BH3-only proteins. nih.govnih.govcore.ac.uk This groove, formed by the BH1, BH2, and BH3 domains, is crucial for the anti-apoptotic function of Bcl-2 and Bcl-xL. tandfonline.com The binding of this compound to this groove disrupts the protective effects of these proteins. tandfonline.comnih.gov
Mutational analyses have further substantiated the importance of this hydrophobic groove in the interaction with antimycin derivatives. For instance, specific mutations within the Bcl-xL hydrophobic groove have been shown to diminish or eliminate the apoptotic effects of 2-methoxy this compound, a derivative of this compound. tandfonline.com This highlights the critical role of the structural integrity of the BH3-binding pocket for the activity of these compounds. tandfonline.com
Competition with BH3 Peptides for Binding Sites
Experimental evidence demonstrates that this compound competitively binds to the same sites on Bcl-2 and Bcl-xL as pro-apoptotic BH3 peptides, such as those from the Bak protein. acs.orgnih.govacs.org By occupying the BH3-binding groove, this compound effectively displaces these pro-apoptotic partners, thereby neutralizing the anti-apoptotic function of Bcl-2 and Bcl-xL. nih.govacs.org This competitive inhibition is a central element of how this compound promotes apoptosis. It has been shown to interfere with the pore-forming ability of Bcl-xL in synthetic liposomes. core.ac.uk
Molecular Modeling and Docking Studies of this compound Interactions
Molecular docking simulations have been instrumental in elucidating the interaction between this compound and anti-apoptotic Bcl-2 proteins. core.ac.uknih.gov These computational studies consistently show that this compound and its analogues can fit into the hydrophobic grooves of both Bcl-2 and Bcl-xL. nih.gov
In one such study, various analogues of this compound were designed and docked with the Bcl-2 protein. The results indicated that certain analogues, particularly those with an 18-membered tetralactone or tetraol core, exhibited stronger hydrogen bond interactions and a more stable conformation within the catalytic site of Bcl-2 compared to the parent this compound. scirp.orgscirp.org These findings suggest that the specific chemical structure of the antimycin molecule plays a significant role in its binding affinity and inhibitory activity. scirp.org The catalytic site of Bcl-2 in breast cancer cells has been identified to include several key amino acid residues, and interaction with these sites can alter the protein's conformation and reduce its activity. scirp.org
| Study Focus | Key Findings | Interacting Residues/Regions |
| This compound Analogue Design and Docking | Analogues with 18-membered tetralactone and tetraol cores showed enhanced binding affinity and inhibitory potential against Bcl-2. scirp.orgscirp.org | Catalytic site of Bcl-2 including Arg10, Glu11, Met14, Trp28, Asp29, Ala30, Gly31, Asp32, Val34, Glu46, Asn37, Asp168, and Ala171. scirp.org |
| Competitive Binding | Antimycin A competes with Bak BH3 peptides for binding to the hydrophobic groove of Bcl-2 and Bcl-xL. nih.govacs.org | BH3-binding hydrophobic groove. nih.govnih.gov |
| Mutational Analysis | Mutations in the Bcl-xL hydrophobic groove (e.g., F97W, A142L, F146L) reduced the apoptotic effect of a 2-methoxy this compound. tandfonline.com | Hydrophobic groove formed by BH1, BH2, and BH3 domains. tandfonline.com |
Inhibition of ATP-Citrate Lyase by this compound
In addition to its effects on Bcl-2 family proteins, this compound has been identified as an inhibitor of ATP-citrate lyase (ACLY). deakin.edu.aunih.gov ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate (B86180) into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis. deakin.edu.aunih.gov
Studies have shown that this compound, along with other antimycin analogues, inhibits ACLY with Ki values ranging from 4 to 60 µM against the substrate magnesium citrate. deakin.edu.aunih.gov This inhibitory action is significant as ACLY is often overexpressed in cancer cells, linking glucose metabolism to lipid synthesis and promoting tumor growth. nih.gov
| Antimycin Analogue | Reported ACLY Inhibition (Ki value) |
| Antimycin A2 | ~4 µM unipi.it |
| Antimycin A8 | ~4 µM unipi.it |
| Other Antimycin Analogues | 4 to 60 µM deakin.edu.aunih.gov |
Effects of this compound on Chloroplastic Electron Transport
This compound is also known to be a potent inhibitor of specific electron transport pathways within chloroplasts, the site of photosynthesis in plant cells. researchgate.net
Inhibition of Cyclic Electron Flow Around Photosystem I (CEF-PSI)
This compound is widely used as an inhibitor of the cyclic electron flow (CEF) around Photosystem I (PSI). researchgate.netresearchmap.jpnih.gov This pathway is essential for generating ATP under certain conditions. nih.gov this compound specifically targets the PROTON GRADIENT REGULATION 5 (PGR5)- and PGR5-like PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1)-dependent CEF pathway. nih.govnih.gov The likely site of inhibition is the PGR5-PGRL1 protein complex. nih.govandreiherdean.com
Interaction with Proton Gradient Regulation (PGR5) and PGRL1 Proteins
This compound is recognized as an inhibitor of the cyclic electron transport around photosystem I (PSI) in chloroplasts. researchgate.netnih.gov This inhibitory action specifically targets the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-like 1 (PGRL1) proteins, which are essential components of a major pathway of cyclic electron flow (CEF). researchgate.netnih.govfrontiersin.org The interaction of this compound with the PGR5-PGRL1 protein complex disrupts the transfer of electrons from ferredoxin (Fd) to plastoquinone (B1678516) (PQ). nih.govandreiherdean.com
Biochemical analyses have demonstrated that the PGR5 and PGRL1 proteins physically interact with each other and are associated with the PSI complex. nih.govfrontiersin.org It is proposed that the PGR5-PGRL1 complex functions as a ferredoxin-plastoquinone reductase (FQR). nih.gov this compound likely interferes with this reductase activity, thereby inhibiting the PGR5-PGRL1-dependent CEF pathway. researchgate.netandreiherdean.com While the precise binding site of this compound within the complex remains to be fully elucidated, evidence suggests that it is not analogous to its binding site in the mitochondrial cytochrome b6f complex. andreiherdean.com A single amino acid mutation in the PGR5 protein has been shown to confer resistance to Antimycin A, highlighting the specificity of the interaction. andreiherdean.com
It is important to note that the concentration of Antimycin A required to inhibit the PGR5-PGRL1-dependent CEF is significantly higher (10-100 times) than that needed to inhibit the mitochondrial respiratory chain. researchgate.net This difference in potency underscores the distinct nature of its inhibitory mechanism in chloroplasts compared to mitochondria.
Modulation of Electron Transfer within Photosystem II (PSII) by Antimycin A
While primarily known for its effects on PSI-mediated cyclic electron flow, Antimycin A also exerts direct effects on Photosystem II (PSII). oup.comnih.gov Studies using isolated spinach PSII membranes and thylakoid membranes from various organisms have revealed that Antimycin A can inhibit electron transport within PSII. oup.comnih.gov
Specifically, Antimycin A affects the acceptor side of PSII. oup.comnih.govbiorxiv.org This is evidenced by alterations in the reoxidation kinetics of the primary quinone acceptor, QA-. oup.com The presence of Antimycin A slows down the reoxidation of QA-, indicating a disruption in the electron transfer chain within PSII. oup.com This effect is observed independently of its action on the PGR5-dependent CEF pathway, as it occurs in isolated PSII membranes where CEF-PSI components are absent. oup.comnih.gov
Furthermore, in the presence of herbicides that bind to the QB site of PSII, Antimycin A treatment leads to significant photodamage, even after a single turnover flash of light. oup.comnih.gov This suggests that Antimycin A sensitizes PSII to light-induced damage under specific conditions. These findings indicate that the effects of Antimycin A on PSII are not negligible and should be considered when using it as a specific inhibitor of PGR5-dependent CEF. oup.comnih.govbiorxiv.org Interestingly, the commercially available component this compound has been shown to inhibit PGR5-dependent CEF-PSI without having notable effects on PSII, suggesting it may be a more specific inhibitor for studying this pathway. oup.comnih.govbiorxiv.org
Modulation of c-Myc Degradation by Antimycin A
Antimycin A has been identified as a modulator of the degradation of the oncoprotein c-Myc. nih.govnih.gov Elevated levels of c-Myc are associated with various cancers, making its regulation a target for therapeutic intervention. nih.govnih.govfredhutch.org Antimycin A promotes the degradation of the c-Myc protein through a proteasome-mediated pathway. nih.govnih.gov
The mechanism involves the generation of reactive oxygen species (ROS) from damaged mitochondria, a known effect of Antimycin A's inhibition of the mitochondrial electron transport chain. nih.govnih.gov This increase in ROS leads to the activation of Glycogen Synthase Kinase 3 (GSK3). nih.gov Activated GSK3 then phosphorylates c-Myc at threonine-58 (T58). nih.govfredhutch.org The phosphorylation of T58 is a critical signal that promotes the ubiquitination of c-Myc, marking it for degradation by the proteasome. nih.govfredhutch.org
Cellular and Subcellular Effects of Antimycin A3
Antimycin A3-Induced Apoptosis in Research Models
This compound has been demonstrated to induce apoptosis in various research models, including cancer cell lines. acs.orgscirp.org For instance, it has been shown to inhibit the growth of HeLa cells and HCT-116 colorectal cancer cells by triggering programmed cell death. nih.govresearchgate.net The pro-apoptotic activity of this compound is a focal point of research, particularly in the context of cancer therapy, where it has been observed to selectively kill cancer cells with high expression levels of anti-apoptotic proteins like Bcl-2. scirp.org A derivative, 2-methoxy-antimycin A3, has shown promise in killing mesothelioma cancer cells preferentially over normal cells. nih.gov
Table 1: Research Models of this compound-Induced Apoptosis
| Cell Line | Key Findings |
| As4.1 Juxtaglomerular Cells | Antimycin A induced apoptosis. acs.org |
| HCT-116 Colorectal Cancer Cells | Antimycin A inhibited cell proliferation and induced apoptosis. nih.gov |
| HeLa Cells | Antimycin A inhibited cell growth via apoptosis. scirp.orgresearchgate.net |
| Mesothelioma Cells | 2-methoxy-antimycin A3, a derivative, was effective in killing these cancer cells. nih.govtandfonline.com |
| HL-60 Cells | Antimycin A induced apoptotic-like cell death. researchgate.netnih.gov |
Activation of Intrinsic Apoptotic Pathways
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. thermofisher.com This pathway is initiated by intracellular stresses, such as those generated by the inhibition of the mETC. thermofisher.comcreative-diagnostics.com A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. mdpi.com Antimycin A has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax in HeLa cells. researchgate.net Furthermore, molecular docking studies have indicated that this compound can bind directly to the hydrophobic grooves of both Bcl-2 and the related anti-apoptotic protein Bcl-xL. nih.gov This interaction is thought to disrupt their function, thereby promoting apoptosis. acs.orgnih.gov The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol is a critical step that follows mitochondrial membrane perturbation. creative-diagnostics.commdpi.com
Role of Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane that can be triggered to open by various stimuli, including high levels of calcium and oxidative stress. nih.govresearchmap.jp Sustained opening of the mPTP leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death through necrosis or apoptosis. researchmap.jpkup.at The production of reactive oxygen species (ROS) and mitochondrial membrane depolarization caused by Antimycin A can lead to the opening of the mPTP, thereby contributing to apoptosis. researchgate.net The opening of the mPTP can facilitate the release of pro-apoptotic proteins from the mitochondrial intermembrane space, a crucial event in the intrinsic apoptotic pathway. kup.atnih.gov The mPTP is considered a critical regulator in the balance between cell survival and cell death. microbialcell.com
Caspase Activation and Signaling Cascades
The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. thermofisher.com The intrinsic pathway typically involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3. mdpi.comresearchgate.net this compound treatment has been shown to lead to the activation of caspase-3 in several cell models. nih.govtandfonline.com In HCT-116 cells, Antimycin A treatment resulted in the upregulation of the caspase-9 gene and was confirmed to involve caspase-3 in the apoptotic process. nih.gov However, research in HL-60 cells has revealed a more complex scenario, where Antimycin A-induced apoptosis could proceed even when caspase-9 was inhibited, suggesting the involvement of alternative pathways, potentially involving caspase-8 activation. nih.gov This highlights that the specific signaling cascades activated by this compound can be cell-type dependent. nih.gov In some instances, Antimycin A-induced cell death has been shown to be independent of caspase-3 activation and cytochrome c release, instead relying on the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. researchgate.net
This compound and Autophagy Modulation
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins. nih.govnih.gov It is a fundamental process for maintaining cellular homeostasis and can have a dual role in either promoting cell survival or contributing to cell death. tavernarakislab.gr
Interplay Between this compound-Induced Apoptosis and Autophagy Pathways
The relationship between apoptosis and autophagy is complex, with significant crosstalk between the two pathways. nih.gov Often, the same stress signals can trigger both processes. nih.gov Generally, autophagy is considered a pro-survival mechanism that can block the induction of apoptosis. nih.gov However, under certain conditions, autophagy can contribute to or even trigger cell death. nih.gov
In the context of this compound, which both induces apoptosis and inhibits autophagy, the interplay is particularly intricate. The inhibition of the pro-survival autophagic pathway by Antimycin A could potentially sensitize cells to its pro-apoptotic effects. There are several points of intersection between the two pathways. For instance, the anti-apoptotic protein Bcl-2 not only inhibits apoptosis but also suppresses autophagy by binding to the autophagy-related protein Beclin 1. nih.gov By binding to Bcl-2, this compound could potentially disrupt this interaction, thereby influencing both pathways. nih.gov Furthermore, some studies suggest that apoptosis can act as an upstream mediator of autophagy, while in other contexts, autophagy can drive apoptosis. oncotarget.com The precise nature of the interplay between this compound-induced apoptosis and autophagy inhibition likely depends on the specific cellular context and the experimental conditions.
Impact on Cellular Energy Homeostasis and Metabolic Reprogramming
This compound profoundly disrupts cellular energy homeostasis by targeting complex III (cytochrome c reductase) of the mitochondrial electron transport chain. researchgate.net This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c, leading to a halt in oxidative phosphorylation and a subsequent decrease in ATP synthesis. iiarjournals.orgresearchgate.net The disruption of the electron transport chain also leads to a collapse of the mitochondrial membrane potential. iiarjournals.org
This primary insult on mitochondrial respiration forces cells to undergo metabolic reprogramming to survive. Key observations include:
Inhibition of Respiration: this compound is a potent inhibitor of mitochondrial respiration. science.gov Studies using Seahorse XF analysis, a technology that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), have demonstrated a significant reduction in ATP-coupled respiration, maximal respiration, and proton leak in cells treated with Antimycin A. mdpi.com
Induction of Oxidative Stress: A major consequence of blocking the electron transport chain at complex III is the increased production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals. iiarjournals.orgnih.gov This surge in ROS contributes to oxidative stress, which can damage cellular components and trigger various signaling pathways. nih.gov
Glutathione (B108866) Depletion: The increased oxidative stress can lead to the depletion of cellular antioxidants, such as glutathione (GSH), which is crucial for detoxifying ROS. iiarjournals.org
Table 1: Impact of Antimycin A on Cellular Respiration Parameters This table is interactive. Users can sort and filter the data.
| Parameter | Effect of Antimycin A | Experimental Context | Reference |
|---|---|---|---|
| ATP-coupled Respiration | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |
| Maximal Respiration | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |
| Proton Leak | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |
| Oxygen Consumption Rate (OCR) | Counteracted Increase | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |
| Extracellular Acidification Rate (ECAR) | Counteracted Increase | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |
Effects on Cell Cycle Progression
The disruption of cellular energy metabolism and the induction of oxidative stress by this compound have direct consequences on cell cycle progression. The specific effects can vary depending on the cell type and the concentration of this compound used.
G1 Phase Arrest: In some cell lines, such as human pulmonary adenocarcinoma A549 cells, Antimycin A has been shown to induce a G1 phase arrest of the cell cycle. researchgate.net This blockage of the G1-S transition prevents cells from entering the DNA synthesis phase. researchgate.net
S Phase Arrest: In other cell types, like HeLa cells, Antimycin A treatment leads to a significant S phase arrest. spandidos-publications.comnih.gov This suggests that the compound can interfere with DNA replication.
Modulation of Cell Cycle Regulatory Proteins: The observed cell cycle arrests are associated with changes in the expression and activity of key cell cycle regulatory proteins. For example, in HeLa cells, lower concentrations of Antimycin A increased the expression of CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B, while higher concentrations decreased their expression. nih.gov The phosphorylation of the Retinoblastoma (Rb) protein, a critical regulator of the G1/S transition, is also affected. nih.gov
Table 2: Effects of Antimycin A on Cell Cycle Progression in Different Cell Lines This table is interactive. Users can sort and filter the data.
| Cell Line | Observed Effect | Associated Molecular Changes | Reference |
|---|---|---|---|
| Human Lung Cancer A549 Cells | G1 Arrest | - | researchgate.net |
| HeLa Cells | S Phase Arrest | Altered expression of CDK6, cyclins D1, E, A, B; Changes in Rb phosphorylation | nih.gov |
| Retinal Progenitors | Block of G1-S transition; Slowed S phase progression | - | researchgate.net |
Modulation of Key Signal Transduction Pathways by this compound
This compound, primarily through its ability to induce ROS production, modulates several critical signal transduction pathways that govern cell survival, apoptosis, and proliferation.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK/SAPK, and p38, are major responders to cellular stress. iiarjournals.org ROS generated by Antimycin A treatment can strongly activate JNK and p38, which are often associated with pro-apoptotic signaling. iiarjournals.org Conversely, the ERK pathway, which is typically pro-survival, can also be activated by ROS. iiarjournals.org The ultimate cellular outcome depends on the balance of these opposing signals.
Bcl-2 Family Proteins: Antimycin A has been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netacs.org This inhibition promotes apoptosis by preventing Bcl-2/Bcl-xL from sequestering pro-apoptotic proteins like Bak and Bax. acs.org In silico molecular docking studies have suggested that this compound and its analogs can directly interact with and inhibit Bcl-xL and another anti-apoptotic protein, Mcl-1. researchgate.net
c-Myc Degradation: Antimycin A can accelerate the degradation of the oncoprotein c-Myc. nih.gov This effect is mediated by the activation of glycogen (B147801) synthase kinase 3 (GSK3) by ROS. nih.gov The degradation of c-Myc contributes to the growth-inhibitory effects of Antimycin A in cancer cells. nih.gov
Biosynthesis and Derivatization of Antimycin A3 and Analogs
Elucidation of the Antimycin Biosynthetic Pathway
Significant progress has been made in elucidating the biosynthetic pathway responsible for antimycin production since the discovery of the relevant gene clusters. beilstein-journals.orgd-nb.infonih.gov The pathway involves a hybrid system utilizing both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. beilstein-journals.orgd-nb.infonih.govnih.gov
Antimycins are synthesized by a hybrid NRPS/PKS assembly line. beilstein-journals.orgd-nb.infonih.govnih.gov This multi-enzymatic complex is responsible for assembling the depsipeptide structure, incorporating both amino acid-derived units (handled by NRPS modules) and acetate-derived units (handled by PKS modules). The core dilactone structure of antimycins is built by this assembly line. beilstein-journals.orgd-nb.info Specifically, the di-modular NRPS, AntC, and the unimodular PKS, AntD, comprise the core NRPS-PKS assembly line. whiterose.ac.uk The PKS unit, AntD, possesses domains including KS (ketosynthase), AT (acyltransferase), ACP (acyl carrier protein), and TE (thioesterase). d-nb.info The AT domain in AntD is noted for its promiscuity, accepting multiple acylmalonyl-CoAs, which contributes to the chemical diversity at the R2 position of the antimycin structure. d-nb.info
The biosynthesis of antimycins utilizes several precursor molecules. A key and unusual starter unit is 3-formamidosalicylic acid (3-FSA). nih.govwhiterose.ac.ukescholarship.orgresearchgate.netacs.org The biosynthesis of this moiety is specified by a set of genes within the ant cluster. whiterose.ac.uk The process begins with the opening of the indole (B1671886) ring of tryptophan by a pathway-specific tryptophan-2,3-dioxygenase, AntN, producing N-formyl-L-kynurenine. beilstein-journals.orgd-nb.infobeilstein-journals.org For certain ant gene cluster forms (L-form), N-formyl-L-kynurenine is likely converted to anthranilate by the pathway-specific kynureninase, AntP. d-nb.infobeilstein-journals.org In S-form clusters lacking AntP, kynureninase from primary tryptophan metabolism is likely utilized. d-nb.infobeilstein-journals.org
Anthranilic acid is then activated by AntF and loaded onto the peptidyl carrier protein (PCP) AntG. escholarship.orgacs.org The resulting anthraniloyl-S-AntG undergoes oxidation and rearrangement catalyzed by the AntHIJKL proteins, followed by formylation promoted by AntO to generate the 3-formamidosalicylate starter unit. escholarship.orgacs.org The AntFGHIJKLNO proteins collectively encode the biosynthetic pathway for the 3-aminosalicylate-CoA starter unit. nih.gov
Beyond the 3-FSA starter unit, L-threonine, pyruvate, and alkylmalonyl-CoA units are incorporated into the antimycin structure by the NRPS-PKS assembly line. nih.govresearchgate.netresearchgate.net AntE, a crotonyl-CoA reductase homologue, biosynthesizes "unusual" acylmalonyl-CoAs utilized as PKS extender units, further contributing to diversity at the R2 position. d-nb.info AntM is a discrete ketoreductase homologue. nih.gov AntB is a discrete acyltransferase that catalyzes a transesterification reaction, forming the C-8 acyloxyl moiety and generating chemical diversity at the R1 position. acs.orgbeilstein-journals.org This reaction likely occurs after the assembly of the dilactone core. beilstein-journals.org
The genes responsible for antimycin biosynthesis are organized into biosynthetic gene clusters (ant BGCs). beilstein-journals.orgd-nb.infowhiterose.ac.uknih.govmit.edunih.govresearchgate.netasm.orgresearchgate.netnih.gov In Streptomyces albus, the ant BGC is approximately 25 kb in size and composed of 15 genes organized into four polycistronic operons: antBA, antCDE, antGF, and antHIJKLMNO. mit.edunih.govresearchgate.netasm.org
Analysis of ant BGCs in different Actinobacteria taxa has revealed up to four distinct architectures based on the presence or absence of the cluster-situated genes antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). whiterose.ac.uk These architectures are classified as short-form (S-form, 15 genes), intermediate-form (IQ- or IP-form, 16 genes), and long-form (L-form, 17 genes). whiterose.ac.uk Despite these variations, the organization of genes within these ant BGCs shows high synteny. whiterose.ac.uk
Identification of Precursor Molecules and Enzymatic Steps (e.g., Tryptophan Conversion to 3-Formamidosalicylic Acid)
Regulation of Antimycin Biosynthesis
The production of antimycins is a regulated process, linked to the developmental cycle of the producing Streptomyces species. beilstein-journals.org Regulation involves both cluster-situated and external factors. beilstein-journals.orgmit.edunih.govresearchgate.netasm.org
A key regulator encoded within the ant gene cluster is σAntA, an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor. nih.govmit.eduresearchgate.netasm.orgfrontiersin.org σAntA is highly conserved in antimycin-producing strains and represents a new sub-family of ECF sigma factors found specifically in these organisms. nih.govresearchgate.net
σAntA plays a crucial role in activating the transcription of specific ant operons, namely antGF and antHIJKLMNO. whiterose.ac.uknih.govmit.edunih.govresearchgate.netasm.org These operons encode the machinery for the biosynthesis of the unusual precursor 3-aminosalicylate, which is essential for antimycin production. nih.govresearchgate.net Deletion of the antA gene has been shown to abolish antimycin production. nih.gov
Unlike typical ECF sigma factors, σAntA is considered an "orphan" as it lacks a cognate anti-sigma factor to regulate its activity. mit.eduasm.orgfrontiersin.org Research suggests that the abundance of σAntA is controlled by the ClpXP protease, providing an alternative regulatory mechanism. mit.eduasm.org The C-terminal Ala-Ala motif found in most σAntA proteins is implicated as a recognition signal for ClpXP-mediated degradation. mit.eduasm.org
The ant gene cluster in Streptomyces albus is organized into four transcriptional units: antBA, antCDE, antGF, and antHIJKLMNO. nih.govmit.eduresearchgate.net While σAntA directly regulates the antGF and antHIJKLMNO operons, the expression of antBA and antCDE is controlled by regulator(s) encoded outside the ant cluster. beilstein-journals.orgnih.govnih.govresearchgate.net
Interestingly, antimycin biosynthesis can be coordinately regulated with other biosynthetic pathways. In Streptomyces albus S4, the expression of the ant BGC is regulated by FscRI, a LuxR-family regulator situated within the candicidin (B1668254) biosynthetic gene cluster. whiterose.ac.ukmit.edunih.govasm.org FscRI activates the transcription of the antBA and antCDE operons. mit.edunih.govasm.org This co-regulation highlights the intricate network of control mechanisms governing secondary metabolite production in Streptomyces.
Derivatization of Antimycin A3
The core structure of this compound, with its unique dilactone and 3-formamidosalicylic acid moieties, provides opportunities for derivatization. Synthetic derivatives have been explored to modify the biological properties of antimycins. For instance, 2-methoxythis compound is a synthetic derivative that does not inhibit the respiratory chain but retains the ability to promote apoptosis in cells over-producing Bcl-2-related proteins. beilstein-journals.orgd-nb.infonih.govresearchgate.netacs.org
Chemical modifications, such as N-transacylation reactions, have been employed for site-specific functionalization of the antimycin A scaffold, leading to novel derivatives. acs.orgacs.org These approaches, along with potential combinatorial biosynthesis strategies utilizing engineered ant gene clusters or heterologous expression systems, offer avenues for generating a diverse range of antimycin analogs with potentially altered or improved pharmacological properties. escholarship.orgresearchgate.net
Role of Orphan ECF RNA Polymerase Sigma Factor σAntA
Structural Diversity and Analogs of this compound
The antimycin family comprises over 40 members, all sharing a common structural skeleton consisting of a macrocyclic ring linked by an amide bond to a 3-formamidosalicylate unit. These compounds primarily differ in the size of their macrolactone rings and the nature of the acyl and alkyl side chains attached to the dilactone core. This compound is specifically characterized by an isovaleryl group at one position and a butyl group at another on the dilactone ring. d-nb.infowhiterose.ac.uk
Identification and Characterization of Naturally Occurring Antimycin Analogs
Antimycins are produced by filamentous actinomycete bacteria, notably various Streptomyces species. nih.govnih.gov The structural diversity observed in naturally occurring antimycin analogs arises from variations in the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines involved in their biosynthesis. nih.govnih.gov Different Streptomyces strains can produce distinct profiles of antimycin analogs. For instance, Antimycin A2 has been reported in Streptomyces argillaceus, while Antimycin A4 has been found in Streptomyces wadayamensis and Streptomyces albidoflavus. nih.govnih.govnih.gov Other related natural products with similar structural features or biological activities include Blastmycin (which is synonymous with this compound), Aureothricin, Ossamycin, Fugomycin, and Venturicidin, although their precise structural relationships and co-occurrence with specific antimycin A forms can vary. wikipedia.orgscbt.comnih.gov Oligomycin (B223565) is another macrolide antibiotic produced by Streptomyces diastatochromogenes that inhibits mitochondrial ATP synthase, distinct from the cytochrome c reductase target of antimycins. fishersci.canih.govnih.govuni.lu
Chemical Synthesis of this compound Derivatives
Chemical synthesis has been employed to create this compound derivatives and analogs, allowing for modifications to the core structure and side chains. Improved synthetic routes for this compound have been developed, often involving strategies for the suitable lactonization of key intermediates. oup.com For example, the synthesis can involve starting materials like derivatives of methyl 2-C-butyl-2,5-dideoxy-β-L-arabinofuranoside, followed by a series of reactions including hydrolysis, reduction, tritylation, acylation, detritylation, oxidation, and de-t-butylation to yield hydroxy ester acids that can then be lactonized. oup.com Chemical derivatization has also been used to generate novel analogs with modified properties. One approach involves expanding the nine-membered dilactone ring of this compound to an 18-membered macrocyclic tetralactone ring in the analogs. f1000research.com These syntheses often commence from readily available starting materials like Boc-L-Threonine and utilize reactions such as esterification, ring-closing metathesis, amidation, and asymmetric dihydroxylation. f1000research.comresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has indicated that the anticancer activity of this compound is significantly dependent on the presence of the hydroxyl group, the amide bond, and the 3-formamido group within the molecule. researchgate.netinnovareacademics.in The nine-membered dilactone core, while characteristic, has been shown to be less essential for anticancer activity compared to the 3-formamidosalicylyl moiety. innovareacademics.in This suggests that the dilactone core can potentially be modified while retaining or even enhancing certain biological activities. Studies on different antimycin-type depsipeptides have revealed that only the 9-membered antimycins effectively disrupt the Bcl-xL–BH3 interaction, and the length of the antimycin side chain can influence this activity. andrewslab.ca The 3-formamidosalicylate unit has been identified as a key pharmacophore responsible for inhibiting K-Ras plasma membrane localization, an activity observed in antimycin, neoantimycin, and respirantin (B1256721). nih.gov The N-formyl group has been linked to the respiration inhibition activity of antimycin and the anticancer activity of neoantimycin. nih.gov
SAR studies often involve the synthesis and evaluation of a series of analogs with specific structural changes. For instance, open-chain analogs of this compound have been synthesized and evaluated, demonstrating that the presence of a stereocenter and a hydroxylated open-chain moiety can improve anti-colorectal cancer activity. innovareacademics.in
Rational Design of this compound Analogs with Modified Selectivity or Potency
Based on SAR studies, rational design approaches aim to create this compound analogs with improved selectivity or potency for specific biological targets. Since the nine-membered dilactone core is less critical for some activities, it can be a target for modification to potentially enhance anticancer activity or alter target specificity. innovareacademics.in For example, modifying the dilactone core with an 18-membered macrocyclic tetralactone ring has led to analogs with potent anticancer activity against certain cell lines. researchgate.net
Computational molecular docking studies have been employed in the rational design process to simulate the interaction of this compound analogs with target proteins like the anti-apoptotic protein Bcl-2. jscimedcentral.com These studies can help predict the binding affinity and stability of the analog-protein complex, guiding the synthesis of promising candidates. Analogs with an 18-membered tetraol core have shown stronger hydrogen bond interactions and greater inhibitory activity on the catalytic site of Bcl-2 compared to native this compound in computational models. jscimedcentral.com The rational design process leverages the understanding of key structural features responsible for desired activities to create novel compounds with potentially improved therapeutic profiles.
Bioengineering Approaches for this compound Production and Diversification
Bioengineering offers powerful tools to enhance the production of this compound and create novel analogs through manipulation of the biosynthetic machinery. The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line encoded by a gene cluster. nih.govnih.gov
Pathway Engineering for Novel this compound Analogs
Pathway engineering represents a powerful strategy for generating novel analogs of natural products like this compound, particularly given the structural complexity that makes chemical synthesis challenging and the limitations associated with slow-growing native producers. Antimycin-type depsipeptides are synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, which offers multiple points for manipulation and diversification acs.orgresearchgate.netescholarship.orgnih.govescholarship.orgwhiterose.ac.uk.
One key approach in pathway engineering involves the heterologous expression of the antimycin biosynthetic gene cluster (BGC) in more genetically tractable and faster-growing hosts, such as Escherichia coli or engineered Streptomyces strains acs.orgresearchgate.netescholarship.orgnih.govescholarship.orgacs.org. Reconstituting the biosynthesis in a heterologous host provides a platform for systematic genetic manipulation and combinatorial biosynthesis to generate diverse antimycin analogs acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. For instance, the successful reconstitution of antimycin biosynthesis in E. coli has paved the way for the facile generation of novel and diverse antimycin analogs through combinatorial biosynthesis acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Similarly, the biosynthesis of respirantin, an 18-membered antimycin-type depsipeptide, has been reconstituted in Streptomyces albus, serving as a platform for diversification through PKS engineering, biocatalysis, and chemical derivatization nih.gov.
Engineering efforts often target specific components of the NRPS-PKS assembly line or the supply of precursor molecules. The antimycin BGC encodes proteins involved in the biosynthesis of the 3-formamidosalicylate (3-FAS) starter unit and the assembly of the depsipeptide core researchgate.netescholarship.orgwhiterose.ac.uknih.gov. The structural diversity in the antimycin family, particularly at the C-7 alkyl chain and C-8 acyloxy positions, arises from the promiscuity of certain biosynthetic enzymes, such as the acyltransferase AntB and the PKS module responsible for incorporating extender units nih.govnih.govrsc.orgwhiterose.ac.uk.
Manipulating the PKS modules, particularly the acyltransferase (AT) domains responsible for selecting and incorporating extender units, is a common strategy for generating alkyl chain variations in antimycin analogs nih.govrsc.orgwhiterose.ac.uk. While engineering AT domains alone has shown limited efficiency in switching extender unit incorporation for larger ring sizes like the 15-membered neoantimycins and 18-membered respirantins, it has been successful in generating analogs, albeit sometimes with low efficiency nih.govrsc.orgwhiterose.ac.uk. Studies have shown that supplying alternative starter units or incorporating alternative extender units can expand the structural diversity of natural product derivatives rsc.org. For example, an atypical acyl-CoA synthetase (UkaQ) from the UK-2A biosynthetic pathway, which naturally lacks a key regulatory lysine (B10760008) residue, has been engineered to synthesize a variety of acyl-CoAs. Combining this with permissive carboxylases has allowed the production of diverse polyketide extender units and the generation of novel halogenbenzyl-containing antimycin analogs via an engineered pathway researchgate.net.
Another area of focus is engineering the biosynthesis of the 3-formamidosalicylate pharmacophore, the unusual starter unit for antimycins acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Heterologous expression of different combinations of ant genes in E. coli has helped confirm the functions of modification enzymes (AntHIJKL and AntO) involved in 3-FAS biosynthesis and provides a route for generating novel analogs through combinatorial biosynthesis acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Increasing the flux of the precursor molecule anthranilate by manipulating enzymes like the tryptophan-2,3-dioxygenase (AntN) can also enhance antimycin production escholarship.orgwhiterose.ac.uknih.govd-nb.info.
Furthermore, understanding the regulatory mechanisms governing antimycin biosynthesis, such as the role of the orphan ECF RNA polymerase sigma factor σAntA, can inform engineering strategies to optimize production and potentially unlock the biosynthesis of novel analogs from silent gene clusters whiterose.ac.uknih.govnih.govnih.gov.
Detailed research findings often involve identifying and characterizing the specific enzymes and genes responsible for different steps in the biosynthetic pathway and then modifying them to alter substrate specificity or catalytic activity nih.govrsc.orgwhiterose.ac.ukresearchgate.net. For instance, studies have investigated the substrate promiscuity of enzymes like AntE, a crotonyl-CoA reductase, showing its tolerance towards various substituted malonyl-CoAs, which can lead to the biosynthesis of antimycins with different alkyl and aromatic substitutions rsc.org.
Pathway engineering efforts have successfully generated a range of novel antimycin analogs with modified structures, particularly variations in the alkyl chain at the C-7 position and the acyl group at the C-8 position nih.govwhiterose.ac.ukresearchgate.net. These modifications can impact the biological activities of the resulting compounds.
An example of data that might be presented in a table could include a summary of different engineered strains or enzymatic modifications and the resulting novel antimycin analogs produced.
Table 1: Examples of Pathway Engineering Strategies and Resulting Antimycin Analogs
| Engineering Strategy | Target Enzyme/Pathway Component | Native Host/Engineered Host | Resulting Analogs / Modifications | Reference |
| Heterologous Expression | Entire ant BGC | E. coli | Reconstituted antimycin biosynthesis, platform for combinatorial biosynthesis | acs.orgresearchgate.netescholarship.orgnih.govescholarship.org |
| Heterologous Expression | Respirantin BGC | Streptomyces albus | Production of respirantin and derivatives | nih.gov |
| PKS Engineering (AT domain) | AntD AT domain | Streptomyces albus | Analogs with varied C-7 alkyl chains (efficiency varies by ring size) | nih.govwhiterose.ac.uk |
| Engineering Acyl-CoA Synthetase & Carboxylase | UkaQ ACS + Permissive Carboxylases | Engineered Host | Halogenbenzyl-containing antimycin analogs | researchgate.net |
| Manipulation of 3-FAS Biosynthesis Genes | AntHIJKL, AntO | E. coli | Investigation of 3-FAS biosynthesis, potential for analogs | acs.orgresearchgate.netescholarship.orgnih.govescholarship.org |
| Enzyme Promiscuity Exploitation | AntE (Crotonyl-CoA Reductase) | In vitro/Engineered Host | Antimycin analogs with various alkyl/aromatic substitutions | rsc.org |
This table illustrates the diverse strategies employed in pathway engineering to modify the antimycin biosynthetic machinery and produce novel analogs with altered structural features.
The ability to engineer these pathways in amenable hosts facilitates the production of a library of analogs for further study and potential drug discovery nih.govescholarship.org. This is particularly relevant for exploring the structure-activity relationships of antimycins and developing derivatives with improved pharmacological properties, such as modified toxicity profiles or enhanced activity against specific targets whiterose.ac.uknih.govd-nb.infobeilstein-journals.org.
Mechanisms of Resistance to Antimycin A3
Target Site Modifications Conferring Resistance to Antimycin A3
Alterations in the structure or expression of the target protein, the cytochrome b subunit of Complex III, are a primary mechanism by which organisms develop resistance to this compound.
Mutations in Cytochrome b Subunit of Complex III
Mutations within the gene encoding the cytochrome b subunit can lead to amino acid substitutions that reduce the binding affinity of this compound to the Qi site of Complex III. nih.gov These mutations can arise spontaneously and are selected for in the presence of this compound. Studies in Saccharomyces cerevisiae have identified specific loci within the cytochrome b gene where mutations confer resistance to Antimycin A and other Qi site inhibitors like diuron. nih.gov Sequencing of the resistant cytochrome b genes from these mutants has pinpointed the altered amino acid residues affecting the inhibitor and putative quinone-binding sites. nih.gov
For instance, a study on Trypanosoma cruzi, the causative agent of Chagas disease, identified a mutation in cytochrome b at amino acid position 197, resulting in a leucine (B10760876) to phenylalanine substitution (L197F). researchgate.net This mutation, located in the Qi site, conferred resistance not only to the experimental inhibitor GNF7686 but also to Antimycin A. researchgate.net Similarly, a human patient with progressive exercise intolerance and decreased Complex III activity showed a thirty-five-fold increase in the IC50 for Antimycin A, linked to a mitochondrial DNA mutation (G15615A) in the cytochrome b gene. nih.gov This mutation resulted in the substitution of a highly conserved Glycine at position 290 with Aspartate (Gly290Asp). nih.gov Gly290 is located near the end of the sixth transmembrane helix of cytochrome b, facing the intermembrane space and close to interaction sites with other Complex III subunits. nih.gov The Gly290Asp mutation was associated with instability of Complex III and a relative decrease in the proportions of the iron-sulfur protein and the 9.5 kDa protein subunits. nih.gov
These findings highlight that specific point mutations in cytochrome b can significantly impact this compound binding and Complex III function, leading to resistance.
Data on specific mutations and their impact on this compound sensitivity can be summarized as follows:
| Organism | Mutation in Cytochrome b | Location (Qi site) | Effect on this compound Sensitivity | Source |
| Trypanosoma cruzi | L197F | Yes | Confers resistance | researchgate.net |
| Saccharomyces cerevisiae | Various mutations | Qi site | Confer resistance | nih.gov |
| Homo sapiens | Gly290Asp (G15615A mtDNA) | Near Qi site | 35-fold increase in IC50 | nih.gov |
Cellular Detoxification and Efflux Mechanisms
While the primary mechanism of this compound resistance is target modification, cellular detoxification and efflux mechanisms can also contribute to reduced intracellular concentrations of the compound. Detoxification pathways can involve enzymatic modification or degradation of this compound, rendering it less potent. Efflux pumps, which are membrane transport proteins, can actively transport the compound out of the cell, thereby lowering its intracellular accumulation below inhibitory levels. nih.govnih.gov
Efflux pumps are known to contribute to multidrug resistance in various organisms, including bacteria and fungi, by extruding a wide range of structurally unrelated compounds. nih.govnih.govdtu.dk In the context of this compound, while specific efflux pumps solely dedicated to this compound are not extensively documented in the provided search results, the general mechanisms of efflux could theoretically contribute to resistance, particularly in microorganisms exposed to diverse environmental toxins. For example, studies on fungal pathogens like Candida albicans have highlighted the role of efflux transporters, such as those from the major facilitator superfamily (MFS), in conferring resistance to various antifungals. dtu.dkbiorxiv.org While these studies focus on other antifungal agents, the principle of efflux-mediated resistance is a general mechanism that could potentially apply to this compound in some organisms. nih.gov
Detoxification mechanisms, such as those involving cytochrome P450 monooxygenases, are well-established for metabolizing a wide variety of xenobiotics, including insecticides. cambridge.org These enzymes can modify compounds through oxidation, reduction, hydrolysis, or conjugation, potentially reducing their toxicity or facilitating their excretion. cambridge.org While direct evidence of specific enzymatic detoxification pathways for this compound was not prominently featured in the search results, the existence of such broad-spectrum detoxification systems in many organisms suggests a potential, albeit perhaps secondary, role in this compound resistance.
Adaptive Physiological Responses to this compound Exposure
Beyond specific genetic mutations or detoxification pathways, organisms can exhibit broader adaptive physiological responses to the stress induced by this compound exposure. These responses aim to mitigate the disruptive effects of Complex III inhibition and maintain cellular viability.
One such adaptive response can involve metabolic rewiring. Inhibition of mitochondrial respiration by this compound can lead to a decrease in ATP production through oxidative phosphorylation. wikipedia.org Cells may compensate by increasing their reliance on alternative energy production pathways, such as glycolysis, even in the presence of oxygen (aerobic glycolysis). uantwerpen.be This metabolic shift can help maintain ATP levels and support cellular functions despite impaired mitochondrial respiration. Studies have shown that cells resistant to other stressors targeting mitochondrial function can exhibit a preference towards aerobic glycolysis. uantwerpen.be
Another adaptive response relates to the increased production of reactive oxygen species (ROS) caused by this compound. wikipedia.orgresearchgate.net Cells can upregulate the expression and activity of antioxidant enzymes to scavenge these excess ROS and prevent oxidative damage. cambridge.orgd-nb.info Examples of such enzymes include glutathione (B108866) S-transferases (GSTs) and catalase (CAT), which have been shown to be upregulated in organisms exhibiting resistance to other compounds that induce oxidative stress. cambridge.org This enhanced antioxidant capacity can help cells tolerate the oxidative burden imposed by this compound.
Furthermore, chronic exposure to low levels of mitochondrial inhibitors like Antimycin A can induce complex adaptive changes in cellular function and physiology. semanticscholar.org These can include alterations in cytoskeletal structure, changes in calcium homeostasis, and modifications in the expression of genes and proteins related to energy metabolism and stress response. semanticscholar.orgplos.org These multifaceted adaptations can contribute to a more robust cellular state that is less susceptible to the inhibitory effects of this compound.
In some organisms, alternative electron transport pathways can also play a role in adapting to Complex III inhibition. For example, in some yeasts and plants, an alternative oxidase (AOX) exists which can transfer electrons from ubiquinol (B23937) directly to oxygen, bypassing Complex III. d-nb.info While this pathway does not contribute to proton pumping and ATP synthesis as efficiently as the main respiratory chain, it can help reoxidize ubiquinol and reduce the buildup of reduced intermediates, potentially mitigating ROS production and allowing for continued, albeit less efficient, respiration in the presence of this compound. d-nb.info
Ecological and Environmental Roles of Antimycin A3
Role in Microbial Interactions and Competition
Streptomyces species, the producers of antimycins, are prevalent soil bacteria recognized for their prolific production of secondary metabolites, many of which serve as chemical defense mechanisms. These metabolites, including antimycins, function as "chemical weapons" in the intense competition for resources such as nutrients and space within microbial communities. wikipedia.orgnih.govnih.govfishersci.ca
Research indicates that the production of antibiotics and other secondary metabolites in Streptomyces can be triggered or modulated by interactions with other microbes. wikipedia.orgmassbank.eu This suggests that antimycin biosynthesis may be a strategic response to the presence of competitors. Studies comparing Streptomyces isolates from the same geographical location have shown that they exhibit stronger inhibitory effects against each other than against isolates from different soils, implying local adaptation in their competitive strategies, potentially mediated by compounds like antimycins. wikipedia.org The ability of soil bacteria to produce secondary metabolites that suppress plant pathogens further highlights their role in shaping microbial communities and influencing ecological balances. wikipedia.org The concept of "competition sensing" proposes that bacteria can detect and react to rivals through indicators such as nutrient scarcity or cellular damage, potentially initiating the production of competitive compounds. wikipedia.org
Environmental Fate and Degradation in Aquatic and Other Ecosystems
The environmental fate of Antimycin A3 is crucial in understanding its ecological impact, especially in aquatic environments where it has been applied as a piscicide. Antimycin is known to undergo relatively rapid degradation in natural waters, primarily through hydrolysis. wikipedia.org This degradation typically occurs within a timeframe of 1 to 14 days, although the rate is significantly influenced by environmental factors such as ambient pH and temperature. wikipedia.org Higher temperatures and alkaline conditions accelerate the degradation process; under alkaline conditions, half-lives can be as short as approximately 30 minutes. wikipedia.org High light intensities also contribute to its degradation. wikipedia.orgfishersci.ca
Despite its potential for rapid breakdown, some studies have observed persistence of Antimycin A in aquatic environments for longer periods, ranging from 20 to 47 days. wikipedia.org In flowing water systems, if not actively deactivated, Antimycin A can remain active and extend downstream from the application point. wikipedia.org Antimycin is characterized by its insolubility in water, although it is soluble in various organic solvents. wikidata.orgfishersci.at Indirect evidence suggests that Antimycin A can sorb significantly to soil and sediments, which may limit its movement and reduce exposure in areas away from the initial treatment site. wikipedia.orgfishersci.ca
Deactivation of Antimycin A in water can be effectively achieved through the use of oxidizing agents such as potassium permanganate (B83412). wikipedia.orgfishersci.cafishersci.ca In flowing water, natural processes like aeration and agitation also contribute to its degradation and a reduction in its piscicidal activity as it moves downstream. fishersci.ie In static water bodies, such as aquaculture ponds, where deactivation with potassium permanganate may not be standard practice, the environmental fate of antimycin is less certain, and it may persist longer, particularly under conditions of low pH. wikipedia.org However, in the context of catfish farming, where antimycin has been used, long holding periods of over a year are common before ponds are drained, allowing sufficient time for degradation to occur. fishersci.ca
Biosynthetic Regulation in Natural Habitats and its Ecological Implications
The biosynthesis of antimycins, including this compound, by Streptomyces species is a complex process that is regulated in response to environmental cues and is linked to the organism's life cycle. Streptomyces are predominantly soil-dwelling bacteria with a distinctive developmental cycle that includes the formation of substrate mycelium and aerial hyphae, culminating in sporulation. nih.govnih.govfishersci.ca The production of secondary metabolites, such as antimycins, is often associated with the onset of nutritional stress and the transition to the aerial hyphae and sporulation stages. nih.govnih.govfishersci.ca
The genetic basis for antimycin biosynthesis lies within the ant gene cluster. nih.govnih.govfishersci.canih.gov This cluster contains regulatory genes that control the expression of the enzymes involved in the biosynthetic pathway. A key regulator identified is antA, which encodes an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor, σAntA. nih.govnih.govsigmaaldrich.com This sigma factor plays a role in controlling the expression of operons within the ant cluster, and studies have shown that it is required for the synthesis of 3-formamidosalicylate, a precursor molecule for antimycin biosynthesis. wikipedia.org The production of antimycin is dependent on the presence of σAntA, as demonstrated by reduced bioactivity in antA mutant strains. nih.gov
Interestingly, studies have observed a delay between the peak expression of ant genes (occurring in the substrate mycelium phase) and the detection of antimycin production (occurring later, after aerial mycelium formation, when gene expression has decreased). nih.gov This suggests that the assembly of the complex enzymatic machinery required for antimycin biosynthesis may be a rate-limiting step. The regulation of antimycin biosynthesis by environmental and physiological signals underscores its ecological relevance, indicating that its production is likely timed and controlled to provide a competitive advantage in the producer's natural habitat. sigmaaldrich.com
Impact on Non-Target Organisms in Research Contexts
Antimycin A has been utilized in research and management contexts, particularly as a piscicide for controlling fish populations. fishersci.cawikipedia.orgwikipedia.orgfishersci.caresearchgate.net In these applications, its impact on non-target organisms is a critical consideration. Antimycin is known to be highly toxic to fish, particularly scaled species, due to its mechanism of inhibiting mitochondrial respiration. wikipedia.orgresearchgate.net However, its toxicity varies among different aquatic organisms. Channel catfish, for instance, are less sensitive than scaled fishes, and at concentrations typically used for pest fish control, antimycin generally exhibits low toxicity to aquatic invertebrates. wikipedia.orgresearchgate.net Juvenile fish stages are often more susceptible to antimycin than adult fish. wikipedia.orgresearchgate.net
Water quality parameters significantly influence antimycin toxicity to fish. pH and temperature are particularly important factors; toxicity tends to decrease as pH increases within the range of 6.5 to 8.5 and is markedly reduced at higher pH values (8.5-9.5). wikipedia.org Colder water temperatures may also lead to reduced toxicity. wikipedia.org
Studies evaluating the impact of antimycin at concentrations used for target species like carp (B13450389) have reported minimal effects on a wide range of non-target aquatic and semi-aquatic organisms, including insects, insect larvae and eggs, plankton, frogs, crayfish, snails, salamanders, turtles, and birds. fishersci.ca Generally, antimycin has been found to be less toxic to bottom-dwelling invertebrates compared to fish. wikipedia.orgresearchgate.net In aquaculture settings, lower concentrations are typically used when treating ponds containing catfish to avoid harming the cultured fish, and the risk to non-target animals is considered low, especially if the treated water is contained within the facility. wikipedia.orgfishersci.caciteab.com
Despite these findings, it is important to note that acute exposure to antimycin is considered very highly toxic to aquatic animals in general. wikipedia.orgfishersci.ca Furthermore, there is a recognized lack of data regarding the chronic toxicity of antimycin to animals and its toxicity to both terrestrial and aquatic plants, making a full ecological risk assessment challenging. wikipedia.orgfishersci.ca To mitigate potential downstream impacts in flowing water treatments, bioassays are often conducted to confirm that antimycin has degraded to non-toxic levels before the water leaves the treatment area. fishersci.cafishersci.ie
Antimycin A3 As a Biochemical and Cell Biological Research Tool
Application in Mitochondrial Bioenergetics Research
Antimycin A3 is instrumental in studying the intricate processes of energy metabolism within the mitochondria. caymanchem.comacs.org Its well-characterized mechanism of action allows researchers to manipulate mitochondrial function precisely, providing insights into the coupling of electron transport and ATP synthesis. acs.org
This compound specifically targets and inhibits the mitochondrial electron transport chain (mETC) at Complex III, also known as cytochrome c reductase or the cytochrome bc1 complex. caymanchem.comresearchgate.netcellsignal.com It binds to the Q-inner (Qi) site of Complex III, effectively blocking the oxidation of ubiquinol (B23937) and disrupting the Q-cycle. caymanchem.comcellsignal.com This inhibition halts the transfer of electrons from cytochrome b to cytochrome c1, leading to a cessation of cellular respiration. cellsignal.comnih.gov This specific blockade has been a cornerstone in characterizing the components and function of the mitochondrial respiratory chain. cellsignal.com The binding of antimycin to Complex III can also induce a significant conformational change in the complex. nih.gov
Research using this compound has demonstrated that a functional mETC Complex III is essential for its inhibitory effects. researchgate.netnih.gov Studies on cells depleted of mitochondrial DNA (mtDNA) have shown that this compound cannot inhibit autophagy in these cells, underscoring the necessity of a functional Complex III for its activity. researchgate.netnih.gov Furthermore, a derivative, 2-methoxy this compound, which is inactive as a cellular respiration inhibitor, still exhibits toxicity, suggesting that some of its effects can be separated from its direct impact on the electron transport chain. nih.gov
By inhibiting Complex III, this compound effectively reduces or stops mitochondrial oxygen consumption. d-nb.infonih.gov This makes it a standard reagent in metabolic studies, often used in conjunction with other mitochondrial inhibitors like rotenone (B1679576) (Complex I inhibitor), oligomycin (B223565) (ATP synthase inhibitor), and FCCP (an uncoupling agent) to determine key parameters of mitochondrial function. nih.govoncotarget.com These parameters include basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity. nih.gov The use of Antimycin A and rotenone together allows for the measurement of non-mitochondrial respiration. nih.govbiorxiv.org
The inhibition of oxidative phosphorylation by this compound frequently leads to a compensatory metabolic shift towards glycolysis to meet the cell's ATP demands. This is observable as an increase in the extracellular acidification rate (ECAR), which is a measure of lactic acid production. nih.gov For instance, in C2C12 skeletal muscle cells, treatment with Antimycin A resulted in decreased mitochondrial respiration and a corresponding increase in ECAR, confirming an enhancement in glycolysis. nih.gov Similarly, in isolated swimbladder gas gland cells, inhibiting mitochondrial respiration with rotenone and Antimycin A significantly reduced oxygen consumption, highlighting the reliance on aerobic metabolism which, when blocked, necessitates alternative energy pathways. d-nb.info
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Mitochondrial Respiration | Significant Decrease | Inhibition of Electron Transport Chain | nih.gov |
| Extracellular Acidification Rate (ECAR) | Increased | Compensatory Enhancement in Glycolysis | nih.gov |
| pAMPK Levels | Increased | Activation of AMPK signaling pathway, a cellular energy sensor | nih.gov |
| Mitochondrial Bioenergetics Gene Expression (TFAM, UCP2, PGC1α) | Downregulation | Impaired mitochondrial biogenesis and function | nih.gov |
Dissecting Electron Transport Chain Function
Inducing and Studying Apoptosis in Cell Culture Models
Antimycin A is widely utilized as a chemical inducer of apoptosis, or programmed cell death, in a variety of cell culture models. acs.orgresearchgate.netnih.gov Its ability to disrupt mitochondrial function is directly linked to its pro-apoptotic effects. researchgate.net Treatment of cells like HeLa, As4.1 juxtaglomerular cells, and PC12 cells with Antimycin A leads to the characteristic hallmarks of apoptosis. acs.orgcellsignal.comnih.govnih.gov These include the detection of sub-G1 DNA content, annexin (B1180172) V binding, and nuclear condensation observed through DAPI staining. acs.orgresearchgate.netnih.gov
The apoptotic process initiated by Antimycin A involves several key mitochondrial events, such as the loss of mitochondrial membrane potential (ΔΨm). acs.orgresearchgate.net This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. researchgate.netnih.gov Downstream events include the activation of caspases, like caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP). acs.org Studies have shown that caspase inhibitors can rescue cells from Antimycin A-induced cell death. acs.orgresearchgate.net
The study of Antimycin A-induced apoptosis provides a valuable model for investigating the intricate crosstalk between cell death and other vital cellular pathways. biorxiv.org A significant area of this research focuses on the Bcl-2 family of proteins, which are central regulators of apoptosis and also play roles in other processes like autophagy. acs.orgresearchgate.net Antimycin A has been shown to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL. cellsignal.comnih.gov Computational docking analyses predicted that Antimycin A interacts with the BH3-binding hydrophobic groove of Bcl-xL, a site crucial for its anti-apoptotic function. acs.orgnih.gov This suggests that Antimycin A can act as a BH3 mimetic, directly inhibiting the function of these survival proteins. nih.gov This dual function—inhibiting respiration and targeting Bcl-2 proteins—highlights a direct molecular link between mitochondrial bioenergetics and the core apoptotic machinery. nih.gov
Investigating Reactive Oxygen Species (ROS) Signaling
Antimycin A is a well-established and potent generator of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O₂⁻). acs.orgresearchgate.netnih.govnih.gov The inhibition of electron flow at Complex III causes electrons to back up and be prematurely transferred to molecular oxygen, resulting in a massive increase in superoxide production. researchgate.net This makes Antimycin A an invaluable tool for studying the consequences of elevated ROS and oxidative stress in cells. researchgate.neta4cell.com
Research using Antimycin A has demonstrated that the resulting ROS production is a key trigger for apoptosis. researchgate.netnih.gov In HeLa cells, Antimycin A treatment markedly increased H₂O₂ and O₂⁻ levels and led to the depletion of cellular glutathione (B108866) (GSH), a major antioxidant. researchgate.netnih.gov In PC12 cells, an increase in ROS and intracellular Ca²⁺ levels was observed in the early stages of Antimycin A-induced apoptosis, and ROS scavengers could delay this cell death. nih.gov The relationship between ROS production by Antimycin A and oxygen concentration has also been studied, showing that the inhibitor introduces a non-linear, Michaelis-Menten-like kinetic dependence of H₂O₂ release on oxygen levels. nih.gov
| Cellular Process | Cell Model | Key Findings | Reference |
|---|---|---|---|
| Apoptosis | HeLa Cells | Induction of apoptosis via loss of ΔΨm, Bcl-2/Bax modulation, PARP degradation. | researchgate.netnih.gov |
| Apoptosis | PC12 Cells | Apoptosis induction mediated by increased ROS and Ca²⁺ levels. | nih.gov |
| Autophagy | H4 & HeLa Cells | Inhibition of autophagy, dependent on a functional mETC Complex III. | researchgate.netnih.gov |
| ROS Signaling | HeLa Cells | Potent generation of H₂O₂ and O₂⁻, leading to GSH depletion. | researchgate.netnih.gov |
| Metabolic Shift | C2C12 Cells | Decreased oxygen consumption and increased glycolysis (ECAR). | nih.gov |
Probing Protein-Protein Interactions (e.g., Bcl-2/Bcl-xL) in Research
This compound has been instrumental in the study of apoptosis, or programmed cell death, by targeting the Bcl-2 family of proteins. These proteins are key regulators of the mitochondrial pathway of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic).
Mechanism of Action:
Computational molecular docking studies have predicted that Antimycin A interacts with the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govacs.orgnih.gov This groove is the binding site for pro-apoptotic proteins containing a Bcl-2 homology domain 3 (BH3). By occupying this groove, Antimycin A acts as a BH3 mimetic, preventing the sequestration of pro-apoptotic proteins by Bcl-2 and Bcl-xL and thereby promoting apoptosis. nih.govnih.gov
Research Findings:
Competitive Binding: Experimental evidence has confirmed that Antimycin A and a Bak BH3 peptide compete for binding to recombinant Bcl-2. nih.govacs.org
Induction of Apoptosis: Antimycin A has been shown to selectively induce apoptosis in cells that overexpress Bcl-2. acs.org This effect is mediated through the disruption of the mitochondrial membrane potential. nih.govtandfonline.com
Ligand-Binding Assays: Fluorescence spectroscopy experiments have demonstrated that the pro-apoptotic protein Bax can competitively prevent the binding of Antimycin A2, an analog of A3, to Bcl-2, indicating a stronger affinity of Bax for Bcl-2.
Structure-Activity Relationship: Studies have shown that the 3-formamidosalicylyl moiety of this compound is crucial for its anticancer activity, while the nine-membered dilactone core is less critical. scirp.orginnovareacademics.in
Data from a study on the interaction of this compound and its analogs with Bcl-2:
| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions with Bcl-2 |
| This compound | -7.2 | TYR 101 |
| Analog 11 | -9.8 | ASP 100, TYR 101, GLY 145, TYR 195 |
| Analog 14 | -9.7 | ASP 100, TYR 101, GLY 145, TYR 195 |
| Analog 15 | -9.3 | ASP 100, TYR 101, GLY 145 |
| Analog 16 | -9.0 | TYR 101, GLY 145, TYR 195 |
| Analog 20 | -8.5 | TYR 101, GLY 145 |
Data adapted from a molecular docking study. scirp.org
Use in Photosynthesis Research to Study Cyclic Electron Flow
In the realm of photosynthesis, Antimycin A is utilized as a specific inhibitor to study cyclic electron flow (CEF) around photosystem I (PSI). nih.govoup.comresearchgate.net This process is an alternative electron transport pathway that contributes to the generation of a proton gradient across the thylakoid membrane, which is used for ATP synthesis.
Mechanism of Inhibition:
Antimycin A inhibits the PGR5–PGRL1-dependent PSI cyclic electron transport pathway. andreiherdean.com It is thought to inhibit the function of the PGR5–PGRL1 protein complex, which is involved in the transfer of electrons from ferredoxin (Fd) back to the plastoquinone (B1678516) (PQ) pool. andreiherdean.comnih.gov A single amino acid alteration in the PGR5 protein can confer resistance to Antimycin A, supporting its role as the target. andreiherdean.com It is important to note that Antimycin A does not bind to the corresponding site in the cytochrome b6f complex in chloroplasts as it does in mitochondria. andreiherdean.com
Research Applications:
Investigating Photoprotection: CEF is believed to play a role in photoprotection by regulating the redox state of the photosynthetic electron transport chain. Antimycin A is used to study these photoprotective mechanisms.
Cautionary Findings: Recent studies have indicated that Antimycin A can have direct, non-negligible effects on photosystem II (PSII), inhibiting electron transport within PSII and causing photodamage, especially in the presence of other inhibitors. oup.combiorxiv.org This suggests that caution is required when interpreting results using Antimycin A as a specific inhibitor of PGR5-dependent CEF. oup.com For physiological studies of the PGR5-dependent CEF-PSI, it has been proposed that the commercially available component this compound should be used instead of the Antimycin A complex, as it has been found to have no notable effect on PSII. oup.com
Development of Modified this compound Analogs as Research Probes
The structural and functional properties of this compound have inspired the development of modified analogs to serve as more potent or specific research probes and potential therapeutic agents.
Rationale for Modification:
Improving Anticancer Activity: Research has focused on modifying the nine-membered dilactone core of this compound, which is less critical for its anticancer activity, with other structures like an 18-membered polylactone core to enhance its inhibitory effect on Bcl-2. scirp.org
Separating Functions: A key development was the synthesis of 2-methoxythis compound. This derivative does not inhibit the mitochondrial respiratory chain but retains its ability to bind to and inhibit Bcl-2/Bcl-xL, making it a more specific tool for studying apoptosis. nih.govnih.govd-nb.infowhiterose.ac.uk
Enhancing Specificity in Photosynthesis Research: The search for more specific inhibitors of cyclic electron flow has led to the screening of Antimycin A-like compounds. AAL1 and AAL2 were identified as inhibitors that function at lower concentrations than this compound in ruptured chloroplasts, although they are not effective in intact leaves. nih.govresearchmap.jp
Examples of Modified this compound Analogs:
| Analog | Modification | Research Application/Finding | Reference |
| 2-methoxythis compound | Methoxy group replaces the hydroxyl group on the 3-formamidosalicylyl moiety. | Selectively inhibits Bcl-2/Bcl-xL without affecting cellular respiration. | nih.govnih.govd-nb.infowhiterose.ac.uk |
| Open-chain analogs | The nine-membered dilactone core is replaced with an open-chain structure. | Showed greater anticancer activity against colorectal HCT-116 cells than the parent compound. | innovareacademics.in |
| 18-membered tetralactone and tetraol core analogs | The nine-membered dilactone core is replaced with larger, more complex ring structures. | Exhibited stronger hydrogen bond interactions and greater inhibitory activity against Bcl-2. | scirp.org |
| AAL1 and AAL2 | Antimycin A-like compounds. | Inhibit ferredoxin-dependent plastoquinone reduction in ruptured chloroplasts at lower concentrations than this compound. | nih.govresearchmap.jp |
The continued development of this compound analogs holds promise for generating more refined tools to investigate complex biological systems and for the potential development of new therapeutic strategies.
Advanced Methodologies in Antimycin A3 Research
High-Resolution Structural Biology Techniques for Antimycin-Target Complexes
Understanding the precise three-dimensional arrangement of Antimycin A3 when bound to its protein targets is fundamental to elucidating its mechanism of action. High-resolution structural biology provides this atomic-level detail, revealing the critical interactions that underpin its biological activity.
X-ray crystallography has been a pivotal technique in visualizing the binding of antimycin to its primary mitochondrial target, the cytochrome bc1 complex (also known as complex III). nih.govnih.govescholarship.org This method involves crystallizing the target protein in complex with the inhibitor and then diffracting X-rays through the crystal to determine the electron density and, consequently, the atomic structure.
Early structural studies provided initial models, but newer, high-resolution structures have offered a more precise description. For instance, a 2.28 Å resolution crystal structure of the bovine mitochondrial bc1 complex with antimycin bound revealed crucial details about its binding mode. nih.govnih.gov It showed that the intramolecular hydrogen bond observed in the small-molecule structure of antimycin is replaced by a new one involving the amide NH group upon binding. nih.govnih.govescholarship.org The structure confirmed that the phenolic OH and formylamino N of Antimycin A form hydrogen bonds with the conserved Asp228 residue of cytochrome b, a key interaction for its inhibitory function. nih.govnih.govescholarship.org These crystallographic studies also demonstrated that antimycin binding can induce significant conformational changes in the bc1 complex. escholarship.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions and conformational dynamics in solution, offering a complementary approach to solid-state methods like crystallography. unr.edu.ar A key strength of NMR is its ability to monitor molecular interactions over a wide range of binding affinities directly in a solution state that mimics the physiological environment. unr.edu.ar
In the context of this compound research, NMR is used to confirm the structure of newly synthesized analogues. nih.gov More advanced applications involve using isotopically labeled proteins to map the binding interface. By recording an NMR spectrum (such as a 15N-HSQC) of the labeled target protein and then titrating it with unlabeled this compound, researchers can observe chemical shift perturbations or changes in peak intensity. unr.edu.ar Residues whose peaks are affected are identified as being part of the binding site or undergoing a conformational change upon binding. This allows for the precise identification of the amino acids involved in the interaction. unr.edu.ar While the ligand itself is "invisible" in these experiments, its effects on the target protein provide a detailed map of the binding event. unr.edu.ar
X-ray Crystallography and Cryo-EM
Computational Approaches in this compound Research
In silico methods have become indispensable in modern drug discovery and molecular biology, allowing researchers to model, predict, and analyze complex biological phenomena. For this compound, computational approaches have accelerated the discovery of new analogues and provided deeper insights into its target binding.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like a protein target) to form a stable complex. frontiersin.org This method has been extensively applied in this compound research to study its interactions with various anti-apoptotic proteins, which are key targets in cancer therapy.
Studies have used software like AutoDock and MOE to dock this compound and its designed analogues into the binding grooves of proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.govresearchgate.netscirp.orgscirp.org These simulations predict binding affinity, often expressed as Gibbs free energy (ΔG), and identify key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govscirp.org For example, docking studies of open-chain this compound analogues against the laryngeal cancer receptor Bcl-2 showed that the analogues had lower ΔG values and a greater number of hydrogen bond interactions compared to the parent compound, suggesting higher stability and better affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. frontiersin.org MD simulations provide information on the stability of the binding pose, conformational changes in the protein and ligand, and the thermodynamics of binding, thus validating and refining the initial docking results. frontiersin.org
| Compound(s) | Protein Target | Software/Method | Key Findings | Reference |
|---|---|---|---|---|
| Open-chain this compound analogues | Bcl-2 (Laryngeal Cancer) | Vegazz, MMFF94x forcefield | Analogues showed lower ΔG and higher pKi values than this compound, indicating better stability and affinity. | nih.gov |
| This compound analogues (Amide 5, Segment 14) | Bcl-xL | AutoDock 4.2.3 | Identified analogues with strong inhibitory activity based on lowest binding energy. | researchgate.net |
| This compound analogues (Amide 5, Segment 15) | Mcl-1 | AutoDock 4.2.3 | Showed best interaction and activity for Mcl-1 inhibition compared to parent compound. | researchgate.net |
| Designed this compound analogues | Bcl-2 (Breast Cancer) | ACD Labs, Vegazz | Identified five top-ranked compounds with lower binding energy and stronger H-bond interactions than this compound. | scirp.org |
| Open-chain this compound analogues (AMD2, AMD4) | Caspase (Colorectal Cancer) | AutoDock 4.2 | Analogue AMD4 showed the most favorable binding energy (−7.34 kcal/mol) compared to this compound (−7.26 kcal/mol). | core.ac.ukresearchgate.net |
Building on docking and dynamics simulations, in silico screening allows for the rapid evaluation of large virtual libraries of compounds against a specific target. jscimedcentral.com This approach has been central to designing novel this compound analogues with potentially improved therapeutic properties. researchgate.netscirp.orgresearchgate.net
The design principles for these new analogues are often guided by structure-activity relationship studies and computational insights. Researchers have explored modifications such as:
Opening the Dilactone Core: Creating open-chain analogues to improve bioavailability and modify pharmacophore properties, as the nine-membered dilactone core was found to be less critical for some anticancer activities than the 3-formamidosalicylyl moiety. nih.govcore.ac.uk
Altering Side Chains: Introducing different functional groups, like additional hydroxyl groups, to improve cytotoxic activities. nih.govresearchgate.net
Ring Expansion: Synthesizing analogues with larger macrolactone rings (e.g., 18-membered) to explore new conformational spaces and interactions. scirp.orgjscimedcentral.com
During the design process, computational filters like Lipinski's rule of five are often applied to assess the "drug-likeness" of the designed compounds, predicting properties like oral bioavailability based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. core.ac.uk This integrated computational approach allows for the rational design of promising lead compounds for future synthesis and biological testing. scirp.orgjscimedcentral.com
Molecular Docking and Dynamics Simulations for Target Binding
Genetic Engineering and Synthetic Biology for Biosynthesis Studies
The production of this compound in Streptomyces species is governed by a complex biosynthetic gene cluster (ant). nih.govd-nb.info Genetic engineering and synthetic biology have provided powerful tools to decipher this pathway and harness it for the production of novel derivatives. frontiersin.org
The antimycin biosynthetic pathway relies on a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. d-nb.infoacs.org Genetic studies have been crucial in identifying the function of individual genes within the ant cluster. For example, gene inactivation experiments have confirmed the roles of specific enzymes, such as AntM, a standalone β-ketoreductase responsible for reducing a key carbonyl group on the antimycin scaffold, and AntB, an acyltransferase that subsequently diversifies this position. acs.org The entire cluster is organized into distinct transcriptional units, or operons, with its regulation controlled by an unusual extracytoplasmic function (ECF) sigma factor named σ AntA. nih.govd-nb.info
Synthetic biology takes this a step further by re-engineering these biological parts to create new functions. frontiersin.orgsciepublish.com Key approaches in this compound research include:
Heterologous Expression: The entire ant gene cluster can be cloned and expressed in a more genetically tractable host strain, facilitating easier manipulation and potentially higher yields. acs.orgnih.gov
Pathway Engineering: By manipulating the genes involved, researchers can generate novel antimycin analogues. For instance, feeding the biosynthetic pathway with fluorinated precursors has led to the creation of fluorinated antimycins, allowing for structure-activity relationship studies on the usually invariable 3-formamidosalicylic acid moiety. acs.org
Enzyme Engineering: Modifying the substrate specificity of enzymes within the pathway can lead to the incorporation of different building blocks. Engineering acyl-CoA synthetases and crotonyl-CoA reductase/carboxylase (CCR) enzymes has enabled the production of new antimycin analogues with varied malonyl-CoA extender units. sciepublish.comsciepublish.com
Ring Expansion: Engineered biosynthesis has been used to produce ring-expanded antimycin-type depsipeptides, which are challenging to create through chemical synthesis. nih.gov
These strategies not only deepen our understanding of how antimycins are naturally produced but also open the door to a vast array of engineered molecules with potentially enhanced or novel biological activities. frontiersin.orgwhiterose.ac.uk
Gene Cluster Manipulations and Pathway Reconstruction
The elucidation of the this compound biosynthetic pathway has been significantly advanced through the identification and manipulation of its corresponding gene cluster, designated as the ant cluster. This cluster directs a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. researchgate.netwhiterose.ac.ukwhiterose.ac.uk Initial confirmation of the cluster's function was achieved through targeted gene knockout experiments. For instance, the disruption of the antC gene, which encodes a core NRPS/PKS protein, resulted in the complete abolishment of antimycin production in Streptomyces S4, providing definitive evidence of the cluster's direct role in biosynthesis. nih.gov
Comparative genomics and sequencing of different antimycin-producing Streptomyces strains have revealed variations in the ant gene cluster architecture, leading to the classification of S-form (short), L-form (long), and intermediate forms (IQ and IP). whiterose.ac.uk These variations, such as the presence or absence of the antP (kynureninase) and antQ (phosphopantetheinyl transferase) genes, have been crucial in reconstructing the evolutionary and biosynthetic diversification of the antimycin family. whiterose.ac.uk
Heterologous expression of the ant gene cluster or subsets of its genes in tractable hosts like Escherichia coli and Streptomyces coelicolor has been a powerful strategy for pathway reconstruction. researchgate.netwhiterose.ac.uk This approach has enabled the systematic confirmation of the functions of specific enzymes. For example, the roles of the antHIJKL and antO gene products in modifying the 3-formamidosalicylate starter unit have been functionally verified through these expression studies. researchgate.net Analysis of a gene knockout mutant within the antimycin biosynthetic gene cluster demonstrated that related compounds, blastmycinones, are also formed via this pathway. researchgate.net
Table 1: Key Genes in the Antimycin Biosynthetic Cluster and Their Functions
| Gene(s) | Proposed Function | Experimental Evidence |
| antC, antD | Hybrid NRPS/PKS core machinery for skeleton assembly. whiterose.ac.ukacs.org | Knockout of antC abolishes antimycin production. nih.gov |
| antFGHIJKLNO | Biosynthesis of the 3-formamidosalicylate starter unit. researchgate.netwhiterose.ac.uk | Heterologous expression confirmed the function of AntHIJKL and AntO. researchgate.net |
| antE | Crotonyl-CoA reductase/carboxylase (CCR), supplies extender units. acs.org | Identified within the cluster, proposed to provide substrate diversity. acs.org |
| antB | Acyltransferase, responsible for the chemical diversity of the acyloxyl side chain. whiterose.ac.uk | Bioinformatic analysis and comparison of antimycin structures. whiterose.ac.uk |
| antP | Kynureninase, involved in converting L-tryptophan to anthranilate. whiterose.ac.ukacs.org | Present in L-form clusters, absent in S-form. whiterose.ac.uk |
| antQ | Phosphopantetheinyl transferase (PPTase). whiterose.ac.uk | Present in L-form clusters, absent in S-form. whiterose.ac.uk |
Directed Evolution and Metabolic Engineering of Producers
Metabolic engineering and directed evolution strategies are being applied to enhance the production of this compound and to generate novel, structurally diverse analogs. A primary approach involves the heterologous expression of the entire ant biosynthetic gene cluster in optimized host organisms. researchgate.net Genetically tractable and fast-growing hosts like Escherichia coli and engineered Streptomyces strains, such as S. coelicolor and quintuple mutant strains of S. albus S4, have been successfully utilized. researchgate.net These hosts provide a cleaner background for analysis and are more amenable to genetic manipulation for yield improvement compared to the native producers. researchgate.net
Metabolic engineering efforts have focused on increasing the supply of biosynthetic precursors. For example, transcriptomic analysis of an engineered E. coli strain was used to identify and overexpress genes like ubiV and nadD, which are involved in the biosynthesis of precursors, leading to enhanced pathway efficiency. nih.gov Furthermore, the regulation of the antimycin gene cluster is a key target for engineering. It has been shown that the PAS-LuxR family regulator FscRI, from the candicidin (B1668254) gene cluster, can directly activate the transcription of key ant operons, and incorporating this regulator was essential for heterologous production in S. coelicolor. whiterose.ac.uk
Directed evolution principles are being explored to create new antimycin derivatives. The inherent flexibility of the biosynthetic machinery, particularly the acyltransferase AntB and the enzymes responsible for supplying extender units (like AntE), allows for the incorporation of different precursor molecules. whiterose.ac.ukacs.org This natural promiscuity can be exploited through precursor-directed biosynthesis and by engineering the substrate specificity of the enzymes. While large-scale directed evolution campaigns for this compound overproduction are not yet extensively detailed, the concept has been demonstrated in related contexts, such as predicting fungicide resistance mechanisms through target site modifications. jst.go.jp These approaches pave the way for generating novel antimycin analogs with potentially improved therapeutic properties through combinatorial biosynthesis. researchgate.net
Advanced Cell Biological and Biochemical Assays for Functional Analysis
Fluorescence-Based Assays (e.g., Mitochondrial Membrane Potential, Protein Binding)
Fluorescence-based assays are pivotal in dissecting the cellular mechanisms of this compound, particularly its effects on mitochondrial function and protein interactions. A widely used technique to assess mitochondrial health is the measurement of mitochondrial membrane potential (ΔΨm). The fluorescent dye JC-1 is frequently employed for this purpose. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates. tandfonline.com Upon treatment with this compound or its analogue 2-methoxy-antimycin A3, which disrupts the mitochondrial electron transport chain, the ΔΨm collapses. tandfonline.comacs.org This leads to JC-1 dispersing into the cytoplasm in its monomeric form, which emits green fluorescence, providing a clear visual and quantifiable indicator of mitochondrial depolarization. tandfonline.com Other fluorescent probes like safranine O have also been used to estimate changes in mitochondrial membrane potential in isolated mitochondria. nih.govjneurosci.org
Fluorescence spectroscopy and fluorescence polarization (FP) assays have been instrumental in studying the direct binding of this compound to its protein targets, such as the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov In a typical FP assay, a fluorescently labeled peptide derived from a binding partner (e.g., a BAK BH3 peptide) is used. nih.gov When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like Bcl-xL, its tumbling is restricted, and the polarization of its fluorescence increases. The ability of this compound to inhibit this interaction can be quantified by its capacity to displace the fluorescent peptide, causing a decrease in fluorescence polarization. andrewslab.ca Furthermore, direct binding has been investigated by monitoring changes in the intrinsic fluorescence of the target proteins or the fluorescence of antimycin analogues upon interaction.
Table 2: Examples of Fluorescence-Based Assays in this compound Research
| Assay Type | Fluorescent Probe/Label | Target/Parameter Measured | Key Finding |
| Mitochondrial Membrane Potential | JC-1 Dye | Mitochondrial Depolarization (ΔΨm) | 2-methoxy-antimycin A3 interrupts ΔΨm, shown by a shift from red to green fluorescence. tandfonline.com |
| Mitochondrial Membrane Potential | Safranine O | Mitochondrial Membrane Potential (ΔΨm) | Used to estimate membrane potential in isolated mitochondria during bioenergetic studies. nih.govjneurosci.org |
| Protein Binding (Inhibition) | Fluorescently Labeled BAK Peptide | Inhibition of Bcl-xL/BAK peptide interaction | This compound competitively inhibits the binding of the BAK peptide to Bcl-xL. acs.orgnih.gov |
| Protein Binding (Direct) | Intrinsic Tryptophan Fluorescence / Antimycin A2 | Direct binding to Bcl-2 | Fluorescence spectroscopy showed direct interaction between Antimycin A2 and Bcl-2. |
| Cellular Superoxide (B77818) Levels | Mito-HE (MitoSOX) | Mitochondrial Superoxide Production | Antimycin A treatment increases mitochondrial superoxide levels in single cells. acs.org |
Proteomic and Metabolomic Profiling of Cellular Responses
Proteomic and metabolomic approaches provide a global, unbiased view of the cellular responses to this compound treatment, revealing complex network-level perturbations. These "omics" technologies are crucial for identifying novel targets, understanding off-target effects, and elucidating mechanisms of action and resistance.
Proteomic profiling, often utilizing mass spectrometry-based techniques, has been employed to analyze changes in the protein landscape of cells following exposure to antimycin analogues or related Bcl-2 inhibitors. For example, studies have shown that treatment with 2-methoxy-antimycin A3 did not alter the cellular expression levels of key apoptosis-related proteins such as Bcl-2, Bcl-xL, Mcl-1, Bax, or Bak, suggesting its mechanism is based on direct inhibition rather than altering protein expression. nih.gov In broader cancer studies, comprehensive proteomic profiling of tumors has been used to identify pathway activations, such as the Wnt/beta-catenin or mTOR pathways, which can inform on potential vulnerabilities and combination therapies. researchgate.net Global transcriptional and proteomic analysis in response to mitochondrial stress, which can be induced by inhibitors like Antimycin A, has revealed extensive induction of nuclear genes involved in folding, RNA processing, and translation, highlighting the complex cellular stress response. science.gov
Metabolomic profiling complements proteomics by providing a snapshot of the small molecule metabolites within a cell or biological system. This technique is highly valuable for understanding the metabolic consequences of inhibiting the mitochondrial electron transport chain with this compound. Studies have used metabolomic profiling to investigate the effects of specific inhibitors on cellular metabolism, identifying the buildup of certain metabolites that could serve as biomarkers. google.com In the context of natural product discovery, metabolomic profiling of different Streptomyces strains has been used to systematically profile the chemical diversity of antimycin-type compounds produced by various assembly lines. andrewslab.ca This approach, often combined with molecular networking, allows for the rapid identification and structural annotation of known and novel antimycin analogues from complex fermentation extracts. mdpi.com
Future Directions and Unresolved Questions in Antimycin A3 Research
Elucidating Novel Molecular Targets and Off-Target Effects
A primary challenge and opportunity in Antimycin A3 research is the comprehensive identification of its molecular interactions beyond its classical target, the cytochrome c reductase (Complex III) of the mitochondrial respiratory chain. d-nb.info While this inhibition is a hallmark of its activity, research has revealed that this compound possesses other significant molecular targets, which can be considered novel targets or off-target effects depending on the research context.
Key Research Findings:
Bcl-2 Family Proteins: A significant discovery was the identification of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, as direct targets of Antimycin A. whiterose.ac.uknih.gov Computational docking studies and experimental data have shown that Antimycin A can bind to the BH3-binding hydrophobic groove of these proteins. acs.org This interaction is independent of its effect on cellular respiration and can directly trigger apoptosis, the cell's programmed death pathway. whiterose.ac.uk
c-Myc Degradation: High-throughput screening has identified Antimycin A as an accelerator of c-Myc protein degradation. nih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS) from mitochondria, which leads to the activation of glycogen (B147801) synthase kinase 3 (GSK3). Activated GSK3 then phosphorylates c-Myc, tagging it for proteasome-mediated degradation. nih.gov
Mitochondrial Uncoupling and ROS Production: The inhibition of the electron transport chain by Antimycin A inherently leads to off-target effects such as increased production of ROS and the uncoupling of oxidative phosphorylation. nih.govcore.ac.uk These effects contribute to cellular stress and can confound the interpretation of experimental results, making it difficult to attribute an observed biological outcome solely to the inhibition of a single target.
Future investigations must focus on systematically mapping the full spectrum of this compound's binding partners within the cell to distinguish between its intended and unintended effects, which is crucial for its development as a specific research tool or therapeutic lead.
Comprehensive Understanding of this compound's Role in Natural Environments
This compound is a natural product synthesized by soil- and marine-dwelling Streptomyces bacteria. researchgate.netoup.com Its existence is not accidental; it plays a specific, albeit not fully understood, role in the complex microbial ecosystems where it is produced.
Ecological Roles and Research Focus:
Chemical Warfare and Competition: In their natural habitats, microorganisms are in constant competition for space and resources. Antibiotics like Antimycin A are believed to function as chemical weapons, produced to inhibit the growth of or kill competing microbes, thereby providing a selective advantage to the producer. mase.gov.itnih.gov
Ecosystem Function: The presence of potent bioactive compounds like Antimycin A can significantly influence the structure and function of natural microbial communities. mase.gov.it These communities are vital for fundamental ecological processes, including biogeochemical cycling and the decomposition of organic matter. researchgate.netmase.gov.it
Signaling and Community Modulation: The production of secondary metabolites is often influenced by intricate chemical communication and interactions between different species within a microbial community. oup.com Co-cultivation studies, which mimic these natural interactions, have shown that the presence of other microbes can trigger the expression of otherwise "silent" biosynthetic gene clusters. oup.com Understanding these triggers is key to discovering the full chemical potential of Streptomyces.
Biofilms and Resistance: In nature, many bacteria exist in biofilms, which can serve as environmental reservoirs for antibiotic resistance. The presence of antibiotics in an environment can select for resistant strains and may even induce biofilm formation as a defensive response in certain bacteria. frontiersin.org
A deeper ecological understanding will not only provide context for the evolution of this potent molecule but may also reveal new strategies for discovering novel antimycins and understanding the spread of antibiotic resistance.
Exploring the Full Biosynthetic Potential for Structural Diversity
The discovery of the antimycin biosynthetic gene cluster has opened the door to understanding how this complex molecule is assembled and how its production can be manipulated. whiterose.ac.uk The pathway involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. d-nb.info
Biosynthetic Flexibility and Engineering Potential:
Substrate Promiscuity: Research has demonstrated that the antimycin biosynthetic machinery is remarkably flexible and can incorporate a wide variety of substrates. acs.orgnih.gov This inherent promiscuity is responsible for the natural diversity of the antimycin family, which comprises over 40 distinct members differing in their alkyl side chains. d-nb.infonih.gov
Genetic Engineering: The amenability of the biosynthetic pathway to genetic manipulation has been confirmed through the heterologous expression of the ant gene cluster in new hosts and the successful incorporation of fluorine into the antimycin structure. acs.orgnih.gov
Enzymatic Versatility: Specific enzymes within the pathway, such as AntB, have been shown to be highly promiscuous, accepting substrates not previously observed in the natural antimycin family. d-nb.info
Harnessing this biosynthetic potential through synthetic biology and metabolic engineering approaches will enable the creation of a vast library of novel antimycin analogs, each with potentially unique biological activities and properties.
Table 1: Key Enzymes in the Antimycin Biosynthetic Pathway
| Enzyme | Function | Role in Diversity |
|---|---|---|
| AntCD | Hybrid NRPS/PKS machinery | Assembles the core scaffold. whiterose.ac.uk |
| AntB | Tailoring enzyme | Highly promiscuous, capable of accepting a wide variety of substrates, enabling side chain variation. d-nb.info |
| AntFGHIJKLN | Biosynthesis of starter unit | Provides the 3-aminosalicylate-CoA starter unit. whiterose.ac.uk |
| AntE, AntM | Modifying enzymes | Crotonyl-CoA reductase and ketoreductase homologues involved in processing the polyketide chain. whiterose.ac.uk |
Development of Highly Selective this compound Analogs for Specific Research Applications
A significant goal in contemporary this compound research is the rational design of analogs that possess high selectivity for a single molecular target. Such compounds are invaluable as precision tools for dissecting complex biological pathways without the confounding variables introduced by multi-target effects.
Strategies for Developing Selective Analogs:
Decoupling Biological Activities: The dual activity of this compound against both the respiratory chain and Bcl-2 proteins complicates its use. whiterose.ac.uk A major breakthrough in this area was the synthesis of 2-methoxythis compound (2-MeAA) . whiterose.ac.uknih.gov This analog exhibits minimal inhibition of the respiratory chain but retains its potent ability to bind Bcl-2 proteins and induce apoptosis. whiterose.ac.uk It serves as a prime example of how chemical modification can create a highly selective probe for studying apoptosis.
Structural Modification: Researchers are actively exploring various synthetic strategies to modify the Antimycin A scaffold. This includes the creation of open-chain analogues, which have demonstrated enhanced anticancer activity in certain contexts, and site-specific functionalization through reactions like N-transacylation to produce derivatives with selective cytotoxicity. innovareacademics.inacs.org
Computational Design: Molecular docking and other computational methods are increasingly used to predict how modifications to the this compound structure will affect its binding to specific targets like Bcl-2, guiding the synthesis of more potent and selective inhibitors. jscimedcentral.com
The development of a suite of highly selective this compound analogs will empower researchers to investigate specific cellular functions with greater accuracy and control.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action
To fully comprehend the cellular impact of a multi-target compound like this compound, a systems-level approach is necessary. The integration of various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. metabolon.com
A Multi-Omics Framework:
Transcriptomics: Microarray and RNA-sequencing analyses can reveal how this compound alters global gene expression. For instance, studies have already used this approach to show that downstream of mitochondrial inhibition, Antimycin A treatment suppresses the expression of genes involved in pyrimidine (B1678525) synthesis. nih.gov
Proteomics: This approach identifies changes in the abundance and post-translational modification of thousands of proteins, offering direct insight into the pathways being affected by the compound.
Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can map the metabolic rewiring that occurs in response to this compound, particularly given its direct impact on cellular energy production.
Integrated Analysis: The true power of this approach lies in integrating these disparate datasets. tecan.comresearchgate.net For example, combining proteomics and metabolomics could link the inhibition of a specific enzyme to the accumulation of its substrate and the depletion of its product, providing a clear, systems-level picture of the drug's mechanism of action. nih.govnih.gov
Applying a multi-omics strategy to this compound and its selective analogs will be a critical future direction, enabling the construction of comprehensive network models of its biological effects and revealing previously unknown mechanisms and therapeutic opportunities.
Addressing Challenges in this compound Research Methodologies and Compound Specificity
Advancing our understanding of this compound requires overcoming several inherent methodological challenges related to its complex mode of action and specificity.
Current Challenges and Methodological Solutions:
Dissecting Polytopic Effects: The primary challenge is attributing a biological effect to a specific molecular interaction, given the compound's multiple targets. The principal method to address this is the use of precisely engineered analogs, such as 2-methoxythis compound, which act as controls by selectively engaging only one of the targets. whiterose.ac.uknih.gov
Managing Off-Target Toxicity: In a therapeutic context, the inhibition of mitochondrial respiration is often an undesirable off-target effect that can lead to toxicity. core.ac.uk The development of analogs that lack this activity is a key strategy to improve the compound's therapeutic index.
Improving Target Specificity and Affinity: While Antimycin A binds to Bcl-2 proteins, its affinity may not be as high as that of other small molecules specifically designed for this purpose. core.ac.uk A combination of computational modeling and medicinal chemistry is being employed to design new analogs with improved binding affinity and specificity for desired targets. acs.orgjscimedcentral.com
Advanced Screening Platforms: High-throughput screening (HTS) platforms are essential for rapidly assessing the effects of Antimycin A and its derivatives on various cellular processes. As demonstrated by the discovery of its effect on c-Myc, HTS can uncover entirely new areas of activity for established compounds. nih.gov
Future progress will depend on the continued development of sophisticated chemical and biological tools that allow researchers to navigate the complexities of this compound's pharmacology with greater precision.
Q & A
Q. What is the molecular mechanism by which Antimycin A3 induces apoptosis in cancer cells?
this compound inhibits the electron transport chain by targeting mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase), leading to ROS overproduction and subsequent apoptosis. It selectively kills cancer cells overexpressing anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) by disrupting their interaction with pro-apoptotic proteins like Bax/Bak . Methodologically, this is validated via ROS assays (e.g., DCFH-DA fluorescence) and protein interaction studies (e.g., co-immunoprecipitation) .
Q. How do researchers design this compound analogues to improve anticancer activity?
Key structural modifications include replacing the nine-membered dilactone core with 18-membered polyhydroxylated or tetralactone cores (e.g., compounds 11 and 14) to enhance solubility and binding affinity. Introducing hydroxyl groups or 3-formylsalicyloyl moieties improves interactions with Bcl-2 catalytic sites (e.g., Asp32, Glu46) . Synthesis involves modular lactonization and hydroxylation steps, followed by in silico docking to prioritize candidates .
Q. What in vitro assays are used to evaluate the anticancer efficacy of this compound analogues?
Common assays include:
- Cytotoxicity : MTT or SRB assays on breast cancer cell lines (e.g., MDA-MB-231).
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.
- Target engagement : Western blotting for Bcl-2/Bcl-xL downregulation and cytochrome c release .
Advanced Research Questions
Q. How can molecular docking resolve contradictions in binding affinity data for this compound analogues?
Contradictions arise from variations in protein conformations (e.g., Bcl-2 vs. Mcl-1) or ligand protonation states. To reconcile
Use AutoDock or similar tools to optimize ligand 3D structures (MarvinSketch) and assign Gasteiger charges.
Validate docking poses against crystallographic data (PDB IDs: 3ZLN for Bcl-xL, 5IEZ for Mcl-1).
Prioritize compounds with >4 hydrogen bonds (e.g., compound 11 binds Arg10, Glu11, Asp32, Asp168 in Bcl-2) and compare binding energies (ΔG ≤ −7.74 kcal/mol) .
Q. What experimental strategies address the low solubility of this compound in aqueous systems?
- Structural modification : Introduce hydroxyl groups (e.g., compound 14) or polyethylene glycol (PEG) chains.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes.
- Biological testing : Assess solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability in xenograft models .
Q. How do researchers validate the specificity of this compound analogues for Bcl-2 over off-target proteins?
Proteome-wide docking : Screen against non-Bcl-2 family proteins (e.g., kinases) using tools like SwissDock.
Selectivity assays : Compare IC50 values in Bcl-2-overexpressing vs. knockdown cell lines.
Structural analysis : Identify unique interactions (e.g., compound 14 forms dual hydrogen bonds with Asp32 in Bcl-2 but not Mcl-1) .
Data Contradiction Analysis
Q. Why do some studies report divergent IC50 values for this compound analogues in breast cancer models?
Discrepancies stem from:
- Cell line heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+).
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters drug uptake.
- Core structure : 18-membered tetralactone analogues (compound 11) show 10-fold lower IC50 than nine-membered cores due to enhanced hydrogen bonding .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
